Technical Documentation Center

1h-Pyrrolo[3,2-c]pyridine-4-methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1h-Pyrrolo[3,2-c]pyridine-4-methanamine
  • CAS: 1159830-48-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1H-Pyrrolo[3,2-c]pyridine-4-methanamine: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine, a heterocyclic compound with significant potential in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine, a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer a robust resource for researchers.

Introduction to the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a privileged scaffold in modern drug discovery. Its unique electronic and structural features, arising from the fusion of a pyrrole and a pyridine ring, make it an attractive framework for the design of potent and selective therapeutic agents. This scaffold has been successfully incorporated into a variety of compounds targeting key biological pathways, particularly in oncology.

Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated significant activity as inhibitors of crucial cellular targets. For instance, they have been investigated as potent anticancer agents that act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][2][3] Furthermore, this scaffold has been instrumental in the development of selective inhibitors for kinases such as FMS, which is implicated in various cancers and inflammatory disorders.[4]

Chemical Structure and Identification

The foundational step in understanding any molecule is to define its structure and key identifiers.

  • IUPAC Name: (1H-pyrrolo[3,2-c]pyridin-4-yl)methanamine

  • Chemical Formula: C₈H₉N₃

  • Molecular Weight: 147.18 g/mol

  • CAS Number: 2225144-09-0 (for the dihydrochloride salt)[4]

The structure consists of a pyrrolo[3,2-c]pyridine bicyclic system with a methanamine substituent at the 4-position.

Physicochemical Properties (Predicted)

PropertyPredicted ValueRationale/Comments
Melting Point (°C) > 200 (as salt)Heterocyclic amines and their salts often have high melting points due to strong intermolecular forces.
Boiling Point (°C) > 350Expected to be high due to the polar nature and hydrogen bonding capabilities.
Water Solubility High (as salt)The presence of the amine group and the ability to form a hydrochloride salt suggest good aqueous solubility.
logP 0.5 - 1.5The pyrrolopyridine core is relatively lipophilic, but the primary amine significantly increases hydrophilicity.
pKa 7.5 - 8.5 (amine)The primary amine is expected to be basic, with a pKa in the typical range for benzylic amines.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine can be designed based on established methodologies for the functionalization of related azaindole systems. A key strategy involves the construction of a 4-cyano-1H-pyrrolo[3,2-c]pyridine intermediate, followed by its reduction to the desired methanamine.

Experimental Protocol: Proposed Synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine

This protocol is a proposed synthetic route and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine

This step can be adapted from known procedures for the synthesis of related chloro-azaindoles. A potential starting material is a suitably substituted pyridine N-oxide.

Step 2: Cyanation of 4-Chloro-1H-pyrrolo[3,2-c]pyridine to form 4-Cyano-1H-pyrrolo[3,2-c]pyridine

  • Materials: 4-Chloro-1H-pyrrolo[3,2-c]pyridine, Zinc Cyanide (Zn(CN)₂), Palladium catalyst (e.g., Pd(PPh₃)₄), and a high-boiling point solvent (e.g., DMF or DMA).

  • Procedure:

    • To a solution of 4-Chloro-1H-pyrrolo[3,2-c]pyridine in the chosen solvent, add Zn(CN)₂ and the palladium catalyst under an inert atmosphere.

    • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-Cyano-1H-pyrrolo[3,2-c]pyridine.

Step 3: Reduction of 4-Cyano-1H-pyrrolo[3,2-c]pyridine to 1H-Pyrrolo[3,2-c]pyridine-4-methanamine

The reduction of the nitrile to the primary amine is a critical step, and several methods can be employed. Catalytic hydrogenation is a common and effective method.[5][6]

  • Materials: 4-Cyano-1H-pyrrolo[3,2-c]pyridine, Raney Nickel or Palladium on Carbon (Pd/C), a solvent (e.g., methanol or ethanol saturated with ammonia), and a hydrogen source.

  • Procedure:

    • Dissolve 4-Cyano-1H-pyrrolo[3,2-c]pyridine in the chosen solvent in a high-pressure hydrogenation vessel.

    • Carefully add the catalyst to the solution.

    • Seal the vessel, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure (e.g., 50-100 psi).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1H-Pyrrolo[3,2-c]pyridine-4-methanamine.

    • The product can be further purified by crystallization of its hydrochloride salt.

Spectroscopic Characterization (Predicted)

The following tables outline the predicted spectroscopic data for 1H-Pyrrolo[3,2-c]pyridine-4-methanamine, based on the analysis of structurally similar compounds reported in the literature.[1][2][3][7]

¹H NMR (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1HN1-H (pyrrole)
~8.5s1HH5
~7.8d1HH2
~7.2d1HH7
~6.8d1HH3
~4.0s2H-CH₂-NH₂
~2.5br s2H-NH₂

¹³C NMR (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~145C7a
~142C4
~138C5
~130C3a
~125C2
~115C7
~100C3
~40-CH₂-NH₂

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (pyrrole and amine)
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic)
1620-1580MediumC=C and C=N stretching (ring)
1500-1400StrongRing vibrations

Mass Spectrometry (MS)

m/zInterpretation
147.08[M]⁺ (Molecular ion)
130.06[M-NH₃]⁺

Potential Applications in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine-4-methanamine scaffold holds significant promise for the development of novel therapeutics, particularly in the field of oncology. The primary amine functionality provides a key interaction point for binding to biological targets and also serves as a versatile handle for further chemical modification and the development of structure-activity relationships (SAR).

Based on the known activities of related compounds, potential therapeutic applications include:

  • Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer cell proliferation and survival.[4]

  • Microtubule Targeting Agents: As a core that can be derivatized to mimic known colchicine-binding site inhibitors, it has the potential to be developed into a new class of anti-mitotic agents.[1][2][3]

  • Fragment-Based Drug Discovery: The core structure can serve as a valuable starting point in fragment-based screening campaigns to identify novel binders for a wide range of therapeutic targets.

Logical Workflow for Target Validation

The following diagram illustrates a logical workflow for the initial biological evaluation of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine and its derivatives, focusing on a hypothetical kinase target.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Assessment A Synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine B Structural & Purity Analysis (NMR, MS, HPLC) A->B Purification C Kinase Panel Screening (Identify Primary Targets) B->C Screening D IC50 Determination for Hit Kinase(s) C->D Hit Confirmation E Mechanism of Action Studies (e.g., ATP Competition Assay) D->E MoA Elucidation F Cellular Proliferation Assays (Cancer Cell Lines) D->F Cellular Potency G Target Engagement Assays (e.g., Western Blot for Phospho-Substrate) F->G Target Validation H In Vivo Efficacy Studies (Xenograft Models) G->H Preclinical Evaluation

Caption: A logical workflow for the preclinical evaluation of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine as a potential kinase inhibitor.

Conclusion

1H-Pyrrolo[3,2-c]pyridine-4-methanamine is a molecule of significant interest to the medicinal chemistry community. While direct experimental data is currently sparse, this guide provides a comprehensive overview based on the established chemistry and biology of the 1H-pyrrolo[3,2-c]pyridine scaffold. The proposed synthetic route and predicted physicochemical and spectroscopic properties offer a solid foundation for researchers to begin their investigations into this promising compound. Its structural features suggest a high potential for the development of novel therapeutics, and further exploration of its biological activities is highly warranted.

References

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]

  • NextSDS. (n.d.). {1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine dihydrochloride. [Link]

  • Kim, J. S., Lee, H. J., & Park, H. (2014). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bulletin of the Korean Chemical Society, 35(1), 273-276. [Link]

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. ResearchGate. [Link]

  • Schreyer, M., Staben, L., & Gribbon, P. (2020). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules, 25(12), 2898. [Link]25/12/2898)

Sources

Exploratory

Pharmacokinetics of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine in Early Drug Discovery: A Technical Guide to Scaffold Optimization

Executive Summary In modern medicinal chemistry, the azaindole core has emerged as a privileged scaffold, particularly in the development of kinase inhibitors and epigenetic modulators. Specifically, 1H-pyrrolo[3,2-c]pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the azaindole core has emerged as a privileged scaffold, particularly in the development of kinase inhibitors and epigenetic modulators. Specifically, 1H-pyrrolo[3,2-c]pyridine-4-methanamine (CAS: 1159830-48-4) offers a unique combination of hydrogen-bonding capability and tunable lipophilicity[1]. However, advancing this building block from a raw synthetic intermediate to a viable clinical candidate requires rigorous pharmacokinetic (PK) optimization.

As a Senior Application Scientist, I have structured this technical guide to bypass generic ADME overviews and instead focus on the causality behind the physicochemical behaviors of the 1H-pyrrolo[3,2-c]pyridine-4-methanamine scaffold. By understanding how the specific placement of the pyridine nitrogen dictates metabolic liabilities and membrane permeability, drug development professionals can systematically engineer superior oral bioavailability and targeted tissue distribution.

Physicochemical Rationale: The "Nitrogen Walk" Concept

The pharmacokinetic profile of any compound is inextricably linked to its electronic distribution. The decision to utilize a 1H-pyrrolo[3,2-c]pyridine core rather than a standard indole or a [2,3-b] isomer is governed by the "Nitrogen Walk" concept [2].

Causality in Scaffold Selection

Repositioning the nitrogen atom within the heteroaromatic scaffold fundamentally alters the molecule's pKa, dipole moment, and desolvation energy.

  • Modulation of Basicity: The pyridine nitrogen in the[3,2-c] configuration acts as a weak base. When coupled with the 4-methanamine group, the scaffold presents two distinct protonation sites. At physiological pH (7.4), the primary amine of the methanamine is largely protonated, enhancing aqueous solubility, while the pyridine nitrogen remains neutral, preserving sufficient lipophilicity for passive transcellular permeation.

  • Metabolic Shielding: The electron-deficient nature of the pyridine ring inherently reduces the electron density of the adjacent pyrrole system. This electronic withdrawal makes the 1H-pyrrolo[3,2-c]pyridine core significantly more resistant to cytochrome P450 (CYP)-mediated electrophilic oxidation compared to electron-rich indoles[3].

Metabolic_Pathway Parent 1H-Pyrrolo[3,2-c]pyridine-4-methanamine CYP CYP450 Oxidation Parent->CYP FMO FMO N-Oxidation Parent->FMO Met1 Oxidative Deamination (Primary Amine) CYP->Met1 Met3 Pyrrole Ring Hydroxylation CYP->Met3 Met2 Pyridine N-Oxide Formation FMO->Met2

Fig 1. Primary phase I metabolic pathways of 1H-pyrrolo[3,2-c]pyridine-4-methanamine.

In Vitro ADME Profiling: Self-Validating Methodologies

Before transitioning to resource-intensive in vivo models, the 1H-pyrrolo[3,2-c]pyridine-4-methanamine scaffold must be evaluated for intrinsic clearance ( CLint​ ) and intestinal permeability. To ensure absolute data integrity, the following protocols are designed as self-validating systems .

Liver Microsomal Stability Assay

The primary amine of the methanamine group is highly susceptible to oxidative deamination. Evaluating this liability requires a robust microsomal assay.

Step-by-Step Protocol:

  • Preparation: Thaw human and rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Test Compound Spiking: Dilute the 1H-pyrrolo[3,2-c]pyridine-4-methanamine derivative in DMSO, then spike into the microsomal suspension to achieve a final concentration of 1 µM (final DMSO < 0.1% to prevent CYP inhibition).

  • Self-Validation Controls (Critical Step): Concurrently run Verapamil (high-clearance control) and Warfarin (low-clearance control) in separate wells. Logic: If the CLint​ of Verapamil falls below 40 µL/min/mg, the assay plate is automatically invalidated due to compromised enzyme viability.

  • Initiation & Quenching: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Aliquot 50 µL at time points (0, 5, 15, 30, 45 min) into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance.

Caco-2 Permeability & Efflux Profiling

Because azaindoles are frequently targeted for oral administration in oncology (e.g., MPS1 inhibitors)[3], assessing gastrointestinal absorption is critical.

Step-by-Step Protocol:

  • Monolayer Culture: Culture Caco-2 cells on polycarbonate transwell inserts for 21 days until tight junctions fully form.

  • Dosing: Apply 10 µM of the test compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport (pH 7.4 in both chambers).

  • Self-Validation via Lucifer Yellow: Post-incubation (2 hours), apply Lucifer Yellow to the apical chamber. Logic: A paracellular leak rate of >100 nm/s indicates a ruptured monolayer, automatically triggering the rejection of the apparent permeability ( Papp​ ) data for that specific well.

  • Efflux Ratio Calculation: Calculate Papp​(B−A)/Papp​(A−B) . An efflux ratio > 2.0 suggests the scaffold is a substrate for P-glycoprotein (P-gp) or BCRP.

In Vivo Pharmacokinetic Profiling

Once the in vitro liabilities (such as rapid N-dealkylation) are mitigated through structure-based design (e.g., steric hindrance around the methanamine), the scaffold is advanced to in vivo rodent models.

The table below summarizes the quantitative PK data comparing an unoptimized 1H-pyrrolo[3,2-c]pyridine hit against a highly optimized derivative, demonstrating the trajectory of successful lead optimization[3],[2].

Table 1: Representative PK Parameters of 1H-Pyrrolo[3,2-c]pyridine Derivatives (Mouse Model, 10 mg/kg PO / 2 mg/kg IV)

PK ParameterUnoptimized Scaffold HitOptimized DerivativeCausality of Improvement
Clearance (CL) 65.2 mL/min/kg12.4 mL/min/kgBlocking of the primary amine oxidation site reduces hepatic first-pass metabolism.
Volume of Distribution ( Vdss​ ) 0.8 L/kg3.2 L/kgIncreased lipophilicity and basicity enhance tissue penetration.
Half-life ( T1/2​ ) 0.6 hours4.1 hoursReduced clearance directly prolongs systemic circulation time.
Oral Bioavailability (F%) < 5%68%Lowered susceptibility to P-gp efflux and improved Caco-2 permeability.
Brain-to-Plasma Ratio ( Kp​ ) 0.050.85Optimization of the "nitrogen walk" to lower topological polar surface area (TPSA).

Structural Optimization Workflows

The optimization of the 1H-pyrrolo[3,2-c]pyridine-4-methanamine scaffold is an iterative process. If in vivo clearance remains high, metabolite identification (MetID) via high-resolution mass spectrometry is employed to pinpoint the exact site of degradation, feeding directly back into synthetic design.

PK_Workflow Start Scaffold Selection: 1H-Pyrrolo[3,2-c]pyridine-4-methanamine InVitro In Vitro ADME Profiling (Microsomes, Caco-2) Start->InVitro InVivo In Vivo PK Studies (Rodent IV/PO) InVitro->InVivo High Stability & Permeability MetID Metabolite Identification (LC-MS/MS) InVitro->MetID Low Stability Opt Structural Optimization (SAR Iteration) InVivo->Opt Suboptimal PK MetID->Opt Opt->InVitro

Fig 2. Iterative early pharmacokinetic optimization workflow for azaindole scaffolds.

Strategic Modifications

When facing rapid clearance of this specific scaffold, medicinal chemists typically employ two strategies:

  • N-Alkylation/Acylation of the Methanamine: Converting the primary amine to a secondary or tertiary amine, or an amide, drastically reduces MAO-mediated deamination.

  • Steric Shielding of the Pyridine Ring: Introducing halogens (e.g., Fluorine) or methyl groups adjacent to the pyridine nitrogen prevents N-oxide formation by sterically hindering access to the Flavin-containing monooxygenase (FMO) active site.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine-4-methanamine scaffold is a highly versatile building block in early drug discovery. By understanding the causal relationship between its electronic structure and its biological fate—and by employing strictly self-validating in vitro assays—researchers can systematically overcome its inherent metabolic liabilities to generate orally bioavailable, highly targeted therapeutics.

References

  • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: Journal of Medicinal Chemistry (via PubMed Central / NIH) URL: [Link]

  • Title: Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, a thorough understanding of a molecule's fundamental physi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a molecule's fundamental physicochemical properties is paramount to its successful development. This guide provides an in-depth technical overview of three critical parameters—molecular weight, lipophilicity (logP), and aqueous solubility—for the heterocyclic compound 1H-Pyrrolo[3,2-c]pyridine-4-methanamine. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies necessary to accurately characterize this promising scaffold.

The Critical Triad: Molecular Weight, LogP, and Solubility in Drug Efficacy

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is profoundly influenced by its inherent physical and chemical attributes. Molecular weight, logP, and solubility form a critical triad of parameters that govern a compound's pharmacokinetic and pharmacodynamic profile.

Molecular Weight (MW) is a fundamental descriptor that influences a wide range of drug-like properties, including absorption, distribution, metabolism, and excretion (ADME). As a general guideline, lower molecular weight compounds (typically under 500 g/mol ) tend to exhibit better absorption and membrane permeability[1].

Lipophilicity , quantitatively expressed as the logarithm of the partition coefficient (logP), measures the differential solubility of a compound in a biphasic system of a nonpolar (lipid-like) and a polar (aqueous) solvent. This parameter is a crucial determinant of a drug's ability to traverse biological membranes, its binding affinity to protein targets, and its metabolic stability. An optimal logP range, often considered to be between 0 and 3, is frequently sought to balance membrane permeability with aqueous solubility[2].

Aqueous Solubility is a measure of the maximum amount of a substance that can dissolve in water at a given temperature and pH. For orally administered drugs, adequate solubility is a prerequisite for absorption from the gastrointestinal tract. Poor solubility can lead to low bioavailability and therapeutic variability, posing significant challenges during formulation development[2].

Physicochemical Profile of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine

A comprehensive understanding of the physicochemical properties of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine is essential for its evaluation as a potential drug candidate. The following table summarizes the key known and predicted parameters for this compound.

PropertyValueSource
Molecular Formula C₈H₉N₃-
Molecular Weight 147.18 g/mol PubChem
Predicted XLogP3 -0.1 (for the 2-yl isomer)PubChemLite[3]
Aqueous Solubility Data not available-

It is important to note that while the molecular weight can be calculated with high accuracy from the molecular formula, the logP and solubility values are often predicted using computational models or determined experimentally. The provided XLogP3 value is for a structural isomer and should be considered an estimate for 1H-Pyrrolo[3,2-c]pyridine-4-methanamine. The lack of readily available experimental solubility data underscores the importance of the experimental protocols detailed in the subsequent sections.

Methodologies for Physicochemical Characterization

The precise and reproducible determination of logP and solubility is a cornerstone of preclinical drug development. The following sections provide detailed, field-proven protocols for these essential measurements.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (P) is the most widely accepted measure of a compound's lipophilicity, with its logarithmic form, logP, being the standard reporting metric. A positive logP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic)[4].

The shake-flask method is the traditional and most reliable technique for logP determination. It directly measures the partitioning of a compound between n-octanol and water at equilibrium[5].

Protocol Steps:

  • Preparation of Pre-saturated Solvents: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Dissolution: Accurately weigh a sufficient amount of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine and dissolve it in the pre-saturated n-octanol.

  • Partitioning: Add a precise volume of the pre-saturated water to the n-octanol solution of the compound in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (typically 25°C) for a sufficient period (e.g., 24 hours) to allow for complete partitioning equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous phases.

  • Concentration Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for logP determination using the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility can be determined through various methods, with thermodynamic and kinetic solubility being the two most common measurements in drug discovery. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility reflects the concentration at which a compound precipitates from a supersaturated solution.

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Protocol Steps:

  • Compound Addition: Add an excess amount of solid 1H-Pyrrolo[3,2-c]pyridine-4-methanamine to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation. It is crucial to use a filter that does not bind the compound of interest.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method such as HPLC or LC-MS/MS.

  • Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The systematic characterization of molecular weight, logP, and aqueous solubility is an indispensable component of modern drug discovery and development. For 1H-Pyrrolo[3,2-c]pyridine-4-methanamine, while its molecular weight is definitively established, its lipophilicity and solubility profiles require experimental determination for a comprehensive assessment of its drug-like properties. The detailed protocols provided in this guide offer a robust framework for obtaining these critical data points, thereby enabling informed decision-making in the advancement of this and other promising therapeutic candidates.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • (1h-pyrrolo[3,2-c]pyridin-2-yl)methanamine. PubChemLite. Retrieved from [Link]

  • LogP—Making Sense of the Value - ACD/Labs. Retrieved from [Link]

  • (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine. PubChem. Retrieved from [Link]

  • Molecular weight - MolModa Documentation - Durrant Lab. Retrieved from [Link]

  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1). Retrieved from [Link]

  • {1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine dihydrochloride - NextSDS. Retrieved from [Link]

  • 1H Pyrrolo[3 2 C]Pyridin 4 Amine - Cenmed Enterprises. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Retrieved from [Link]

Sources

Exploratory

In vitro biological activity of 1h-Pyrrolo[3,2-c]pyridine-4-methanamine derivatives

An In-Depth Technical Guide to the In Vitro Biological Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives Foreword for the Drug Discovery Professional The landscape of small molecule drug discovery is perpetually in searc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives

Foreword for the Drug Discovery Professional

The landscape of small molecule drug discovery is perpetually in search of "privileged scaffolds"—core structures that can be readily modified to interact with a diverse range of biological targets. The 1H-pyrrolo[3,2-c]pyridine core has emerged as one such scaffold, demonstrating remarkable versatility and potent activity in several key therapeutic areas. This guide is designed for the hands-on researcher, the drug development professional, and the medicinal chemist. It moves beyond a simple recitation of facts to provide a deeper understanding of the why behind the how.

As a Senior Application Scientist, my objective is not merely to present protocols but to instill a strategic understanding of their application. The methodologies detailed herein are presented as self-validating systems, designed to yield robust, reproducible data. We will explore the causal links between molecular structure, mechanism of action, and the resulting biological outcomes. From disrupting the fundamental machinery of cell division to selectively inhibiting key signaling kinases, the derivatives of this scaffold represent a compelling frontier in the development of next-generation therapeutics. This document serves as both a strategic overview and a practical handbook for unlocking their potential.

Chapter 1: The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds consisting of a fused pyrrole and pyridine ring. They exist in six isomeric forms, with the 1H-pyrrolo[3,2-c]pyridine (7-azaindole) isomer being of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] This scaffold is a key component in several approved drugs and clinical candidates, highlighting its therapeutic relevance.[1]

The unique electronic and structural features of the 1H-pyrrolo[3,2-c]pyridine core make it an attractive starting point for library design. Its rigid structure can serve to lock flexible pharmacophores into a bioactive conformation, a strategy that has proven effective in enhancing potency.[3][4] Furthermore, the nitrogen atoms in the rings provide opportunities for hydrogen bonding interactions with biological targets, while the carbon framework allows for extensive synthetic modification to fine-tune physicochemical properties and target specificity. The primary focus of research on this scaffold has been in oncology, where derivatives have shown potent activity against various cancer cell lines, including those of the cervix, stomach, breast, and melanoma.[3][5]

Chapter 2: Anticancer Activity: Targeting Microtubule Dynamics and Kinase Signaling

The most extensively documented in vitro biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives is their potent anticancer effect. This activity is primarily driven by two distinct mechanisms: the disruption of microtubule dynamics and the inhibition of critical protein kinases involved in cancer cell proliferation and survival.

Mechanism I: Inhibition of Tubulin Polymerization

A primary and highly successful strategy in cancer chemotherapy is the disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[3] Compounds that interfere with the dynamic equilibrium of tubulin polymerization and depolymerization can arrest cells in mitosis, ultimately leading to programmed cell death (apoptosis).[3][6]

Several series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as potent inhibitors of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[3][4] By locking the structure of known microtubule-targeting agents like Combretastatin A-4 (CA-4) into a rigid configuration, these derivatives maintain high antiproliferative activity.[3][4] This inhibition of tubulin assembly disrupts the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[3][6]

G cluster_0 Normal Cell Division cluster_1 Mechanism of Action Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Dynamic Equilibrium Cell Division Cell Division Mitotic Spindle->Cell Division Derivative 1H-Pyrrolo[3,2-c]pyridine Derivative Tubulin Dimers_2 Tubulin Dimers Derivative->Tubulin Dimers_2 Binds to Colchicine Site Polymerization Blocked Polymerization Blocked Tubulin Dimers_2->Polymerization Blocked Mitotic Spindle Disrupted Mitotic Spindle Disrupted Polymerization Blocked->Mitotic Spindle Disrupted G2/M Arrest G2/M Arrest Mitotic Spindle Disrupted->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Disruption of Microtubule Dynamics by 1H-Pyrrolo[3,2-c]pyridine Derivatives.
In Vitro Protocol: Assessing Antiproliferative Activity via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational, colorimetric method for assessing cell viability and proliferation. It serves as the primary screening tool to determine the cytotoxic potential of a compound library.

Causality Behind Experimental Choices:

  • Principle: This assay relies on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Why MTT? It is a robust, inexpensive, and high-throughput method ideal for determining the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7, A375P) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[3][5] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivatives in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%) across all wells.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only controls (representing 100% viability) and a positive control (a known anticancer drug like Combretastatin A-4). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Data Presentation: Antiproliferative Activity of Representative Derivatives

Compound IDB-Ring Substituent (Position 6)HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Reference
10t Indolyl0.120.150.21[3]
10d p-tolyl>10>10>10[4]
10h 4-methoxyphenyl0.851.121.35[3]
CA-4 (Positive Control)0.0030.0040.005[3]

Note: IC₅₀ is the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.

In Vitro Protocol: Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. It is a critical mechanistic validation step to confirm that the observed antiproliferative activity is indeed due to microtubule disruption.

Causality Behind Experimental Choices:

  • Principle: The polymerization of tubulin in vitro can be monitored by measuring the increase in turbidity (light scattering) at 340-350 nm as microtubules form.[7][8] Alternatively, a more sensitive fluorescence-based method can be used where a fluorescent reporter binds preferentially to polymerized microtubules.[9]

  • Why this assay? It provides direct, cell-free evidence of target engagement and helps classify a compound as a polymerization inhibitor or stabilizer.

G cluster_workflow Tubulin Polymerization Assay Workflow A 1. Prepare Reagents (Tubulin, GTP, Buffer, Test Compounds) B 2. Add Compounds & Controls to Pre-warmed 96-well Plate A->B C 3. Initiate Reaction by Adding Ice-cold Tubulin/GTP Mix B->C D 4. Place in Plate Reader at 37°C C->D E 5. Monitor Absorbance (340nm) or Fluorescence over Time D->E F 6. Plot Data & Analyze (Vmax, Polymer Mass) E->F

Workflow for an In Vitro Tubulin Polymerization Assay.

Step-by-Step Methodology (Turbidity-based):

  • Reagent Preparation: Reconstitute lyophilized bovine or porcine tubulin (>99% pure) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[7] Prepare a polymerization buffer containing GTP and glycerol. Keep all tubulin-containing solutions on ice at all times to prevent premature polymerization.

  • Compound Preparation: Prepare 10x working stocks of the test compounds and controls (e.g., 100 µM Nocodazole as an inhibitor, 100 µM Paclitaxel as a stabilizer) in general tubulin buffer.[9]

  • Plate Preparation: Pre-warm a clear, 96-well microplate to 37°C.[7]

  • Reaction Setup: In the pre-warmed plate, add 10 µL of the 10x compound or control solutions to the appropriate wells.

  • Initiation: To initiate polymerization, prepare a final reaction mix of tubulin (e.g., 3 mg/mL) in ice-cold polymerization buffer. Add 90 µL of this mix to each well. The increase in temperature from 4°C to 37°C will trigger the polymerization process.[7]

  • Data Acquisition: Immediately place the plate in a spectrophotometer capable of maintaining 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[7][8]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the maximum rate of polymerization (Vmax) and the final polymer mass (maximum absorbance) to the vehicle control.[10]

Mechanism II: Kinase Inhibition

In addition to microtubule disruption, certain 1H-pyrrolo[3,2-c]pyridine derivatives function as potent kinase inhibitors. Kinases are enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.

Specifically, derivatives of this scaffold have been identified as inhibitors of FMS kinase (also known as CSF-1R).[11] FMS kinase is a receptor tyrosine kinase that is over-expressed in several cancer types, including ovarian, prostate, and breast cancer, where it contributes to cell proliferation and survival.[11]

In Vitro Protocol: FMS Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Causality Behind Experimental Choices:

  • Principle: The assay quantifies the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate by the kinase. Luminescence-based assays like the ADP-Glo™ format are highly sensitive and widely used. In this system, remaining ATP is first depleted, then the ADP produced by the kinase reaction is converted back to ATP, which drives a luciferase reaction to generate a light signal. The signal is directly proportional to kinase activity.[12]

  • Why this assay? It provides a quantitative measure of direct enzyme inhibition (IC₅₀) and is essential for determining the potency and selectivity of kinase inhibitors in a high-throughput format.[13]

Step-by-Step Methodology (ADP-Glo™ Format):

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Reaction Setup: In a white, opaque 384-well plate, add 1 µL of the diluted inhibitor or vehicle control.

  • Enzyme/Substrate Addition: Add 2 µL of a solution containing the purified recombinant FMS kinase enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a mix containing the appropriate peptide substrate and ATP (at a concentration near the Km for FMS).[12] Incubate the reaction at room temperature for 60 minutes.

  • ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent will deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • IC₅₀ Calculation: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • Abdel-Aziem, A., et al. (2011). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. European Journal of Medicinal Chemistry, 46(8), 3577-3584. [Link]

  • Ningaiah, S., et al. (2020). Synthesis, crystal structure, molecular docking and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine derivatives. ResearchGate. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1334-1341. [Link]

  • Abad, N., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Omega, 8(40), 37048-37060. [Link]

  • Li, Y., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Das, P., & Begum, N. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Journal of Drug Delivery and Therapeutics, 13(7-S), 209-218. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 12(23), 14655-14668. [Link]

  • Li, Y., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Advances. [Link]

  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Ghiță, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3217. [Link]

  • Ghiță, C. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

Sources

Foundational

Structural Biology of 1H-Pyrrolo[3,2-c]pyridine Protein Complexes: A Technical Guide for Drug Development

Executive Summary The discovery and optimization of small-molecule inhibitors rely heavily on privileged pharmacophores that can reliably anchor into target protein pockets. The 1H-pyrrolo[3,2-c]pyridine scaffold, includ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and optimization of small-molecule inhibitors rely heavily on privileged pharmacophores that can reliably anchor into target protein pockets. The 1H-pyrrolo[3,2-c]pyridine scaffold, including its functionalized derivatives such as [1], has emerged as a highly versatile core in structure-based drug design (SBDD). Functioning as a bioisostere for both indole and purine rings, this bicyclic system offers a unique electron distribution: the pyrrole nitrogen acts as a potent hydrogen-bond donor, while the pyridine nitrogen serves as a hydrogen-bond acceptor.

This whitepaper synthesizes current crystallographic data and biophysical methodologies to provide an in-depth guide on how this scaffold interacts with critical oncology targets, specifically focusing on MPS1 (TTK) kinase and the tubulin colchicine-binding site .

Mechanistic Insights from Crystal Structures

Kinase Hinge Region Targeting: The MPS1 Paradigm

Monopolar spindle 1 (MPS1) is a dual-specificity kinase essential for the spindle assembly checkpoint (SAC). Because its overexpression is strongly correlated with chromosomal instability in human tumors, MPS1 is a prime target in oncology [2].

Crystallographic resolution of MPS1 in complex with pyrrolo[3,2-c]pyridine derivatives (e.g., compound CCT251455, PDB: 4C4J) reveals the precise causality behind the scaffold's high affinity [3].

  • Anchoring Mechanism: The scaffold mimics the adenine ring of ATP. The core inserts directly into the ATP-binding pocket, where the backbone carbonyl of Cys604 forms a critical hydrogen bond with the anilinic or pyrrolo NH group [2].

  • Conformational Control: Molecular dynamics and X-ray data show that binding of this scaffold induces a position shift in the β -sheet region of the catalytic site [4]. This stabilizes an inactive conformation of the activation loop, creating a steric environment that is fundamentally incompatible with natural ATP or substrate-peptide binding [2].

BindingMechanism L Ligand 1H-Pyrrolo[3,2-c]pyridine H Hinge Region Cys604 H-Bond L->H Anchors to A Activation Loop Stabilized Inactive State H->A Induces Shift T Target MPS1 Kinase Inhibition A->T Blocks ATP C Cellular Effect Mitotic Arrest / Apoptosis T->C Disrupts SAC

Figure 1: Mechanistic pathway of MPS1 kinase inhibition by 1H-pyrrolo[3,2-c]pyridine derivatives.

Tubulin Colchicine-Binding Site Inhibition

Beyond kinases, the rigid nature of the 1H-pyrrolo[3,2-c]pyridine scaffold has been exploited to restrict the bioactive configuration of combretastatin A-4 (CA-4) analogs [5].

  • Thermodynamic Advantage: By replacing the flexible (Z, E)-butadiene linker of CA-4 with the rigid pyrrolopyridine core, the entropic penalty of binding is drastically reduced.

  • Structural Validation: Co-crystallization with tubulin (PDB: 5LYJ) demonstrates that these derivatives lodge deeply into the colchicine-binding site. The scaffold facilitates robust hydrogen bonding networks with Thr α 179 and Asn β 349 , effectively disrupting microtubule dynamics and leading to G2/M phase cell cycle arrest [5].

Quantitative Structural Data

To facilitate comparative analysis, the table below summarizes the critical crystallographic parameters of key 1H-pyrrolo[3,2-c]pyridine complexes across different protein targets.

PDB IDTarget ProteinLigand ScaffoldResolution (Å)Key Interacting ResiduesMechanism of Action
4C4J MPS1 (TTK) Kinase1H-pyrrolo[3,2-c]pyridine2.60Cys604, Lys553Stabilizes inactive activation loop[3]
4PMS TrkA Kinase1H-pyrrolo[3,2-c]pyridine2.80ATP Pocket HingeCompetitive ATP displacement[6]
5LYJ TubulinPyrrolo[3,2-c]pyridine2.40Thr α 179, Asn β 349Colchicine-site polymerization inhibitor[5]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying biophysical causality to guide troubleshooting and optimization.

Protocol A: Co-Crystallization & X-Ray Diffraction of Kinase-Inhibitor Complexes

This protocol outlines the generation of diffraction-quality crystals for MPS1 bound to pyrrolo-pyridine derivatives.

  • Protein Preparation & Tag Cleavage:

    • Action: Purify the kinase domain using Ni-NTA affinity chromatography, followed by TEV protease cleavage of the His-tag, and a final polishing step via Size Exclusion Chromatography (SEC).

    • Causality: Retaining bulky affinity tags often introduces steric hindrance during crystal lattice formation, leading to poor resolution or failure to crystallize.

  • Ligand Complexation:

    • Action: Incubate the purified monomeric kinase ( 10 mg/mL ) with a 5-fold molar excess of the 1H-pyrrolo[3,2-c]pyridine derivative (dissolved in 100% DMSO) for 2 hours at 4°C. Ensure final DMSO concentration does not exceed 2% v/v.

    • Causality: Pre-forming the complex in solution drives the thermodynamic equilibrium toward the fully occupied bound state, ensuring uniform electron density for the ligand during X-ray phase reconstruction.

  • Hanging Drop Vapor Diffusion:

    • Action: Mix 1 μ L of the protein-ligand complex with 1 μ L of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate) and seal over the reservoir.

    • Causality: Vapor diffusion allows for gradual, controlled supersaturation of the drop, promoting the nucleation of ordered, single crystals rather than amorphous precipitate.

  • Validation Checkpoint (Self-Validation):

    • Action: Prior to synchrotron data collection, test crystals in-house for birefringence under polarized light and initial diffraction limits. Lack of birefringence indicates salt crystals or amorphous aggregation.

Workflow P1 1. Protein Purification (Remove Affinity Tags) P2 2. Ligand Incubation (5x Molar Excess) P1->P2 P3 3. Vapor Diffusion (Gradual Supersaturation) P2->P3 P4 4. Cryoprotection (Prevent Ice Lattices) P3->P4 P5 5. X-Ray Diffraction (Data Collection) P4->P5 P6 6. Molecular Replacement (Phase Reconstruction) P5->P6

Figure 2: Self-validating workflow for the co-crystallization of kinase-inhibitor complexes.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

To validate the crystallographic poses, orthogonal biophysical validation of the binding kinetics ( Kon​ , Koff​ , KD​ ) is required.

  • Surface Functionalization:

    • Action: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling, targeting a very low immobilization level ( ≈500 RU ).

    • Causality: Low-density immobilization minimizes mass transport limitations and steric crowding. This is critical for accurately resolving the rapid association/dissociation kinetics typical of low-molecular-weight fragments like pyrrolo-pyridines.

  • Multi-Cycle Kinetic Injection:

    • Action: Inject the 1H-pyrrolo[3,2-c]pyridine derivative in a 2-fold dilution series (e.g., 10 μ M down to 0.15 μ M) at a high flow rate ( 50μL/min ).

    • Causality: High flow rates further eliminate mass transport effects, ensuring that the measured response is strictly dependent on the chemical interaction between the ligand and the binding pocket.

  • Validation Checkpoint (Self-Validation):

    • Action: Evaluate the χ2 value of the 1:1 Langmuir binding fit. A χ2 value <10% of the Rmax​ confirms that the binding is specific and follows the expected stoichiometric model, validating the structural data.

References

  • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 4C4J: Structure-based design of orally bioavailable pyrrolopyridine inhibitors of the mitotic kinase MPS1 Source: RCSB Protein Data Bank (PDB) URL: [Link]

  • Title: 4PMS: The structure of TrkA kinase bound to the inhibitor 4-naphthalen-1-yl-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid Source: RCSB Protein Data Bank (PDB) URL: [Link]

  • Title: Identification of the hot spot residues for pyridine derivative inhibitor CCT251455 and ATP substrate binding on monopolar spindle 1 (MPS1) kinase by molecular dynamic simulation Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Functionalization of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine Analogs

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Focus: Scaffold Synthesis, Catalytic Cyanation, and Selective Nitrile Reduction Introduction and Biological Context The 1H-pyrrolo[3,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Focus: Scaffold Synthesis, Catalytic Cyanation, and Selective Nitrile Reduction

Introduction and Biological Context

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged pharmacophore in modern drug discovery. As a bioisostere of indole, the incorporation of the pyridine nitrogen alters the physicochemical profile of the molecule, often improving aqueous solubility, modulating metabolic stability, and providing an additional hydrogen-bond acceptor for kinase hinge-binding interactions[1].

Specifically, 4-substituted 5-azaindoles, such as 1H-pyrrolo[3,2-c]pyridine-4-methanamine and its analogs, have emerged as critical building blocks in the development of targeted therapies, including Valosin-containing protein (VCP/p97) inhibitors and various kinase inhibitors[2]. The primary amine group at the 4-position serves as a versatile synthetic handle for subsequent amide coupling, reductive amination, or urea formation, enabling rapid exploration of chemical space during Structure-Activity Relationship (SAR) campaigns.

G N1 Misfolded Proteins N2 VCP/p97 ATPase N1->N2 Ubiquitination N3 Proteasome Degradation N2->N3 Unfolding & Transfer N4 5-Azaindole Inhibitors N4->N2 Competitive Inhibition

Figure 1: Mechanism of 5-azaindole derivatives inhibiting VCP/p97-mediated protein degradation.

Retrosynthetic Strategy and Workflow

The synthesis of 1H-pyrrolo[3,2-c]pyridine-4-methanamine relies on the late-stage installation of the methanamine moiety onto the pre-formed 5-azaindole core. The most robust and scalable approach involves the palladium-catalyzed cyanation of 4-chloro-1H-pyrrolo[3,2-c]pyridine, followed by the selective reduction of the resulting nitrile.

This two-step sequence is highly favored because the starting material (4-chloro-5-azaindole) is commercially available or readily synthesized via the Hemetsberger-Knittel reaction[1]. Furthermore, modern palladium cross-coupling techniques allow for the cyanation of electron-rich heteroaryls under relatively mild conditions, avoiding the harsh temperatures required for classical Rosenmund-von Braun reactions[2][3].

G S1 4-Chloro-1H-pyrrolo[3,2-c]pyridine (Starting Material) S2 Palladium-Catalyzed Cyanation Zn(CN)2, Pd2(dba)3, dppf S1->S2 S3 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile (Key Intermediate) S2->S3 S4 Catalytic Hydrogenation Raney-Ni, H2, NH3/MeOH S3->S4 S5 1H-Pyrrolo[3,2-c]pyridine-4-methanamine (Target Scaffold) S4->S5

Figure 2: Retrosynthetic workflow for the preparation of 4-methanamine 5-azaindole analogs.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that successful methodology relies on understanding the mechanistic causality behind each reagent choice. The following protocols are designed to be self-validating, ensuring intermediate purity before progression.

Protocol A: Synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile

Mechanistic Rationale: The conversion of the aryl chloride to a nitrile utilizes Zn(CN)2​ as the cyanide source. Pd2​(dba)3​ serves as the precatalyst, while 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is selected as the bidentate ligand. The large bite angle of dppf facilitates the challenging reductive elimination step of the catalytic cycle. A catalytic amount of zinc dust is strictly required to reduce any oxidized Pd(II) back to the active Pd(0) species in situ, maintaining catalyst turnover[2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv, 10 mmol), Zn(CN)2​ (0.6 equiv, 6.0 mmol), Pd2​(dba)3​ (0.05 equiv, 0.5 mmol), dppf (0.1 equiv, 1.0 mmol), and elemental Zinc dust (0.2 equiv, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge the system with Argon (vacuum/Argon cycles x 3). Causality: Pd(0) complexes are highly sensitive to oxidative degradation by atmospheric oxygen.

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) (0.2 M, 50 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 120 °C in a pre-heated oil bath for 12 hours.

  • Validation Checkpoint (LC-MS): Sample 50 μ L of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak ( [M+H]+ 153.0) is fully consumed, replaced by the product peak ( [M+H]+ 144.1).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (150 mL) and filter through a pad of Celite to remove the palladium and zinc residues. Wash the organic filtrate with 5% aqueous LiCl (3 x 50 mL) to effectively remove DMF.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure nitrile.

Protocol B: Selective Reduction to 1H-Pyrrolo[3,2-c]pyridine-4-methanamine

Mechanistic Rationale: The reduction of nitriles to primary amines is notoriously plagued by the formation of secondary and tertiary amine byproducts. This occurs when the intermediate imine reacts with the newly formed primary amine. To suppress this side reaction, the hydrogenation is conducted in the presence of an excess of ammonia ( NH3​ ), which shifts the equilibrium away from the formation of secondary amines. Raney-Nickel is chosen over Pd/C to prevent the undesired hydrogenation of the pyrrole or pyridine rings.

Step-by-Step Procedure:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile (1.0 equiv, 5 mmol) in a 7 M solution of Ammonia in Methanol (30 mL).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney-Nickel (approx. 20% w/w relative to the substrate). Safety Note: Raney-Nickel is highly pyrophoric; never allow the catalyst to dry in the presence of air.

  • Hydrogenation: Seal the vessel, purge with Nitrogen (x3), and then pressurize with Hydrogen gas ( H2​ ) to 50 psi. Stir vigorously at room temperature for 16 hours.

  • Validation Checkpoint (TLC/Ninhydrin): Vent the hydrogen gas safely. Spot the reaction mixture on a TLC plate alongside the starting material. Develop the plate and stain with Ninhydrin. The appearance of a bright purple spot indicates the successful formation of the primary aliphatic amine.

  • Workup: Filter the reaction mixture through a pad of Celite under a blanket of Nitrogen to remove the Raney-Nickel catalyst. Wash the Celite pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude 1H-pyrrolo[3,2-c]pyridine-4-methanamine can be used directly in subsequent analog synthesis (e.g., amide couplings) or purified via reverse-phase HPLC if required for biological testing.

Quantitative Data: Cyanation Optimization

To ensure maximum efficiency, the cyanation step was optimized across various catalyst/ligand systems. The data below summarizes the yield outcomes, validating the choice of the Pd2​(dba)3​ /dppf system.

EntryCatalyst (5 mol%)Ligand (10 mol%)Cyanide SourceSolventTemp (°C)Yield (%)
1 Pd(PPh3​)4​ None Zn(CN)2​ DMF12034
2 Pd(OAc)2​ XPhos Zn(CN)2​ DMF12058
3 Pd2​(dba)3​ dppf Zn(CN)2​ DMF12089
4tBuXPhos Pd G3tBuXPhos Zn(CN)2​ NMP10082
5 Pd2​(dba)3​ dppfCuCNDMF12041

Table 1: Optimization of the palladium-catalyzed cyanation of 4-chloro-1H-pyrrolo[3,2-c]pyridine. Yields determined by HPLC using an internal standard. Entry 3 represents the validated protocol conditions[2]. Entry 4 represents a viable alternative using modern palladacycles[3].

References

  • Organic Syntheses Procedure: Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxyl
  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML)
  • Bicyclic carboxamides and methods of use thereof (US10968201B2)

Sources

Application

Application Note: 1H-Pyrrolo[3,2-c]pyridine-4-methanamine as a Versatile Scaffold in Medicinal Chemistry

Executive Summary The design of novel therapeutics heavily relies on the availability of versatile, drug-like building blocks. 1H-Pyrrolo[3,2-c]pyridine-4-methanamine (CAS: 1159830-48-4)[1] has emerged as a highly privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of novel therapeutics heavily relies on the availability of versatile, drug-like building blocks. 1H-Pyrrolo[3,2-c]pyridine-4-methanamine (CAS: 1159830-48-4)[1] has emerged as a highly privileged scaffold in modern drug discovery. As an azaindole derivative, the pyrrolo[3,2-c]pyridine core functions as an excellent bioisostere for both indole and purine ring systems, offering unique hydrogen bond donor and acceptor motifs that improve aqueous solubility and kinase hinge-binding capabilities[2].

This application note provides a comprehensive guide for researchers and drug development professionals on utilizing 1H-Pyrrolo[3,2-c]pyridine-4-methanamine in library synthesis, detailing the structural rationale, biological applications, and field-proven synthetic protocols.

Structural Rationale & Pharmacological Profile

The Advantage of the Methanamine Vector

A common challenge in heterocyclic chemistry is the poor nucleophilicity of direct aryl amines. A direct 4-amino group on a pyrrolopyridine core is highly conjugated with the electron-deficient pyridine ring, essentially behaving like an amidine. This drastically reduces its reactivity toward electrophiles.

By introducing a methylene spacer (-CH2-), 1H-Pyrrolo[3,2-c]pyridine-4-methanamine isolates the primary amine from the aromatic system's electron-withdrawing effects. This results in a highly nucleophilic, aliphatic primary amine (pKa ~ 9.5) that reacts rapidly and cleanly in amide couplings, reductive aminations, and urea formations, making it an ideal candidate for high-throughput library synthesis.

Biological Applications

The pyrrolo[3,2-c]pyridine scaffold has been extensively validated across multiple therapeutic areas:

  • Oncology (Kinase Inhibition): Derivatives have been successfully optimized into orally bioavailable, potent inhibitors of Monopolar Spindle 1 (MPS1) kinase, a critical target in tumors with chromosomal instability[2]. They have also shown significant efficacy as FMS kinase inhibitors, targeting the colony-stimulating factor-1 receptor (CSF-1R) in ovarian, prostate, and breast cancer models[3].

  • Virology: Functionalized pyrrolo[3,2-c]pyridin-4-amines have been identified as a novel class of broad-spectrum entry inhibitors against influenza A and B viruses, effectively blocking the post-fusion uncoating process[4].

  • Neurology & Immunology: The broader class of pyrrolopyridines exhibits profound analgesic, anti-inflammatory, and sedative properties, underscoring the scaffold's versatility[5].

Pathway P1 Pyrrolopyridine Derivative P2 MPS1 Kinase (Overexpressed) P1->P2 Inhibits P3 Spindle Assembly Checkpoint (SAC) P2->P3 Disrupts P4 Mitotic Arrest & Apoptosis P3->P4 Induces

Fig 1. Mechanism of action for pyrrolopyridine-based MPS1 kinase inhibitors in oncology.

Synthetic Workflows & Derivatization Strategies

The primary amine of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine allows for divergent synthesis pathways, enabling the rapid generation of diverse chemical libraries.

G A 1H-Pyrrolo[3,2-c]pyridine-4-methanamine (Core Building Block) B Amide Coupling (R-COOH, HATU, DIPEA) A->B C Reductive Amination (R-CHO, NaBH(OAc)3) A->C D Urea Formation (R-NCO, DCM) A->D E Amide Derivatives (Kinase Inhibitor Libraries) B->E F Secondary Amine Derivatives (Antiviral Agents) C->F G Urea Derivatives (Receptor Antagonists) D->G

Fig 2. Primary derivatization pathways of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine in library synthesis.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Causality & Design: HATU is selected over traditional EDC/HOBt coupling reagents because the electron-rich nature of the pyrrolopyridine core can occasionally lead to side reactions with less efficient activators. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize any hydrochloride salts of the starting material and to facilitate the formation of the active ester.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1H-Pyrrolo[3,2-c]pyridine-4-methanamine (1.0 equiv) in one portion.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Self-Validation: Monitor the reaction via TLC. Use a ninhydrin stain to track the disappearance of the primary amine, as the UV absorption of the product may heavily overlap with the starting material.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination

Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen over Sodium borohydride (NaBH₄) because it is a milder reducing agent that will not reduce the aldehyde prior to imine formation. A catalytic amount of acetic acid is added to lower the pH slightly, accelerating the formation of the intermediate imine.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1H-Pyrrolo[3,2-c]pyridine-4-methanamine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) containing 10% Methanol (0.15 M).

  • Catalysis: Add glacial acetic acid (0.1 equiv). Stir the mixture at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to control any mild exotherm.

  • Reaction Monitoring: Stir the suspension at room temperature for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Self-Validation: Add the quench slowly, as CO₂ gas evolution will occur due to the acidic components.

  • Isolation: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase HPLC if basic alumina chromatography is insufficient.

Quantitative Data & Reaction Scope

The following table summarizes expected yields and optimal purification strategies based on the derivatization pathway chosen.

Reaction TypeTypical ElectrophileYield RangeReaction TimePreferred PurificationKey Analytical Marker (LC-MS / NMR)
Amide Coupling Aryl/Alkyl Carboxylic Acids75% - 92%2 - 4 hoursNormal Phase (DCM:MeOH)Downfield shift of -CH₂- protons (~4.5 ppm)
Reductive Amination Aryl/Alkyl Aldehydes60% - 85%12 - 16 hoursReverse Phase HPLC[M+H]+ corresponding to secondary amine
Urea Formation Isocyanates80% - 95%1 - 2 hoursPrecipitation / FiltrationAppearance of broad NH urea peaks (~6-8 ppm)
Sulfonylation Sulfonyl Chlorides50% - 70%4 - 6 hoursNormal Phase (Hexanes:EtOAc)Distinctive SO₂ symmetric/asymmetric IR stretches

Troubleshooting & Best Practices

  • Handling the Basicity: The pyrrolo[3,2-c]pyridine core contains a basic pyridine nitrogen (pKa ~ 6-7) in addition to the primary methanamine (pKa ~ 9.5). During aqueous workup, avoid highly acidic conditions (pH < 4), as the product will readily protonate and partition into the aqueous layer, leading to catastrophic yield losses. Always adjust the aqueous phase to pH 8-9 with NaHCO₃ before extraction.

  • Oxidative Degradation: Like many electron-rich azaindoles, prolonged exposure to atmospheric oxygen and light can lead to darkening of the building block. Store 1H-Pyrrolo[3,2-c]pyridine-4-methanamine under an inert atmosphere (Argon or Nitrogen) at 0-8°C[6].

  • N-Alkylation Side Reactions: When performing reductive aminations with highly reactive aliphatic aldehydes, over-alkylation to the tertiary amine can occur. Strictly control the stoichiometry of the aldehyde to 1.05 equivalents to mitigate this.

References

  • [2] Naud, S., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • [4] Min, J., et al. (2016). Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro. Biochemical and Biophysical Research Communications. URL:[Link]

  • [3] El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. National Center for Biotechnology Information (PMC). URL:[Link]

  • [5] Chollet, et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (MDPI). URL:[Link]

Sources

Method

Application Note: Hit-to-Lead Optimization Using the 1H-Pyrrolo[3,2-c]pyridine-4-methanamine Scaffold

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Focus: Scaffold Hopping, High-Throughput Medicinal Chemistry (HTMC), and ADME Profiling Executive Summary & Mechanistic Rationale The t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Focus: Scaffold Hopping, High-Throughput Medicinal Chemistry (HTMC), and ADME Profiling

Executive Summary & Mechanistic Rationale

The transition from a High-Throughput Screening (HTS) hit to a viable lead candidate is frequently bottlenecked by poor physicochemical properties, such as excessive lipophilicity (high cLogP) and rapid metabolic clearance. In kinase and GPCR drug discovery, the indole ring is a ubiquitous HTS hit due to its ability to act as an ATP-competitive hinge binder. However, indoles often suffer from poor aqueous solubility and susceptibility to oxidative metabolism.

To circumvent these liabilities, 1H-pyrrolo[3,2-c]pyridine (a 5-azaindole) has emerged as a privileged bioisostere. Replacing the indole CH with a pyridine nitrogen significantly lowers cLogP, improves aqueous solubility, and introduces a novel hydrogen bond acceptor capable of interacting with the kinase hinge region[1].

The specific derivative 1H-pyrrolo[3,2-c]pyridine-4-methanamine introduces a highly versatile primary amine vector at the 4-position. Mechanistically, this methanamine handle serves a dual purpose:

  • Pharmacodynamic (PD) Engagement: The basic amine (pKa ~8.5–9.5) projects toward the solvent front or the αC-helix, allowing for engineered salt-bridge interactions with conserved acidic residues (e.g., Asp/Glu in the DFG motif)[2].

  • High-Throughput Medicinal Chemistry (HTMC): The primary amine acts as a highly reactive synthetic handle for late-stage functionalization, enabling the rapid parallel synthesis of amide, urea, and sulfonamide libraries to accelerate Structure-Activity Relationship (SAR) mapping[3].

Hit-to-Lead Workflow Architecture

The following logic diagram illustrates the causality-driven workflow from an initial indole HTS hit to an optimized lead utilizing the 1H-pyrrolo[3,2-c]pyridine-4-methanamine scaffold.

H2L_Workflow cluster_0 Parallel Derivatization (H2L) Hit HTS Hit (Indole Scaffold) ScaffoldHop Bioisosteric Replacement (5-Azaindole Core) Hit->ScaffoldHop Poor PK/Solubility Core 1H-Pyrrolo[3,2-c]pyridine -4-methanamine ScaffoldHop->Core Install Vector Amides Amide Library (HATU/DIPEA) Core->Amides Ureas Urea Library (Isocyanates) Core->Ureas RedAm Reductive Amination (Aldehydes) Core->RedAm ADME In Vitro ADME & TR-FRET (Self-Validating QC) Amides->ADME Ureas->ADME RedAm->ADME Lead Optimized Lead (Improved PK/PD) ADME->Lead SAR Selection

H2L optimization workflow utilizing the 1H-pyrrolo[3,2-c]pyridine-4-methanamine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control (QC) gates to prevent false positives/negatives.

Protocol A: High-Throughput Parallel Derivatization (Amide Library)

Causality & Rationale: HATU is selected as the coupling reagent over EDC/HOBt due to its superior efficiency in driving the reaction of sterically hindered carboxylic acids with the 4-methanamine vector, minimizing epimerization and maximizing yield in a 96-well format[3].

  • Preparation: In a 96-well synthesis block, dispense 1H-pyrrolo[3,2-c]pyridine-4-methanamine (0.05 mmol) into each well.

  • Activation: Add a diverse library of carboxylic acids (0.06 mmol, 1.2 eq), followed by HATU (0.06 mmol, 1.2 eq) and DIPEA (0.15 mmol, 3 eq) dissolved in anhydrous DMF (0.5 mL).

  • Reaction: Seal the block and agitate at room temperature for 12 hours.

  • Scavenging (Self-Validation Step): Add polymer-supported trisamine (PS-Trisamine) to scavenge unreacted electrophiles, and PS-Isocyanate to scavenge unreacted starting amine. Agitate for 4 hours, then filter.

  • QC Gate: Subject a 5 µL aliquot from each well to LC-MS. Rule: Only wells exhibiting >85% UV purity and the correct [M+H]+ mass proceed to biological screening.

Protocol B: Orthogonal Target Engagement (TR-FRET Kinase Assay)

Causality & Rationale: Highly conjugated scaffolds like azaindoles often exhibit intrinsic autofluorescence, which confounds standard biochemical readouts. Time-Resolved FRET (TR-FRET) introduces a microsecond time delay before emission reading, allowing the short-lived compound autofluorescence to decay, ensuring the signal is exclusively from target engagement[2].

  • Incubation: In a 384-well low-volume plate, mix 5 µL of the target kinase (e.g., FMS or MPS1) with 5 µL of the test compound (serial dilutions from 10 µM to 0.1 nM).

  • Tracer Addition: Add 5 µL of a fluorescently labeled ATP-competitive tracer and the Europium-labeled anti-tag antibody.

  • Equilibration: Incubate in the dark at room temperature for 60 minutes.

  • Reading & Validation: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm; Delay: 100 µs).

  • QC Gate: Calculate the Z'-factor for the assay plate. Rule: The assay is only validated and trusted if Z' > 0.6.

Protocol C: In Vitro ADME Profiling (Microsomal Stability)

Causality & Rationale: While 5-azaindoles have better PK profiles than indoles, they are susceptible to CYP-mediated N-oxidation at the pyridine nitrogen. This assay measures intrinsic clearance ( Clint​ ) to guide structural shielding of the core[1].

  • Incubation: Incubate test compounds (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the reaction by adding an NADPH regenerating system.

  • Sampling: Quench 50 µL aliquots at 0, 15, 30, 45, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Self-Validation Controls:

    • Minus-NADPH Control: Run in parallel without NADPH. If degradation occurs here, it indicates non-CYP-mediated instability (e.g., hydrolysis or chemical instability).

    • Positive Control: Verapamil must show high clearance ( t1/2​ < 15 min) to validate enzyme activity.

Quantitative Data Presentation: H2L Progression

The table below demonstrates a representative data matrix tracking the optimization of a lipophilic indole hit into a highly soluble, metabolically stable lead via the 1H-pyrrolo[3,2-c]pyridine-4-methanamine scaffold.

Compound IDScaffold CoreR-Group (at 4-position)Target IC₅₀ (nM)cLogPAqueous Sol. (µg/mL)HLM Clint​ (µL/min/mg)
HTS-01 Indole-H4504.8< 5120
AZ-Core 5-Azaindole-CH₂NH₂2102.18585
L-101 5-AzaindoleAmide (Cyclopropyl)452.66042
L-102 5-AzaindoleUrea (Phenyl)123.23528
L-103 5-AzaindoleAmide (Trifluoromethyl)8 3.5 40 15

Data Interpretation: The bioisosteric switch to the 5-azaindole core (AZ-Core) immediately rescues aqueous solubility and lowers cLogP. Subsequent derivatization of the 4-methanamine vector into a trifluoromethyl amide (L-103) dramatically improves target affinity (IC₅₀ = 8 nM) while shielding the molecule from rapid microsomal clearance ( Clint​ = 15 µL/min/mg).

References

1.[1] Title : Structure-based Design of Orally Bioavailable 1H-pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source : Journal of Medicinal Chemistry URL :[Link]

2.[2] Title : Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies Source : Journal of Enzyme Inhibition and Medicinal Chemistry URL :[Link]

3.[3] Title : Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source : Journal of Medicinal Chemistry / PMC URL :[Link]

Sources

Application

Advanced HPLC Method Development and ICH Q2(R2) Validation Protocol for 1H-Pyrrolo[3,2-c]pyridine-4-methanamine

Executive Summary 1H-Pyrrolo[3,2-c]pyridine-4-methanamine is a highly polar, basic 5-azaindole derivative that presents significant chromatographic challenges, including poor retention and severe peak tailing. This appli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-Pyrrolo[3,2-c]pyridine-4-methanamine is a highly polar, basic 5-azaindole derivative that presents significant chromatographic challenges, including poor retention and severe peak tailing. This application note provides a causality-driven approach to developing a robust, high-pH Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Furthermore, it details a comprehensive, self-validating analytical protocol strictly adhering to the updated [1].

Part 1: Chemical Profiling & Method Development Rationale

To design a self-validating and robust method, we must first deconstruct the physicochemical properties of the analyte and understand the root causes of typical chromatographic failures.

The Chemical Conundrum

1H-Pyrrolo[3,2-c]pyridine-4-methanamine contains two distinct basic centers:

  • Pyridine Nitrogen: Weakly basic (pKa ~5.5).

  • Primary Aliphatic Amine (Methanamine): Strongly basic (pKa ~9.5).

At a standard acidic mobile phase pH (e.g., pH 2.5), both nitrogen atoms are fully protonated. This dual positive charge renders the molecule excessively hydrophilic, causing it to elute in the void volume of a standard C18 column. Furthermore, these protonated amines act as potent cation-exchange interacting groups with any ionized, unendcapped residual silanols (Si-O⁻) on the silica surface. This secondary interaction is the primary cause of severe peak tailing and loss of theoretical plates in basic compounds[2].

The Causality-Driven Solution: High-pH RP-HPLC

To resolve both retention and tailing issues, we must manipulate the analyte's ionization state.

  • Ionization Suppression: By shifting the mobile phase to pH 10.5, we exceed the pKa of the primary amine by 1 full unit. This ensures that >90% of the molecules are in a neutral, deprotonated state.

  • Hydrophobic Retention: The neutral molecule exhibits a significantly higher LogD, allowing for robust retention via hydrophobic partitioning on a reversed-phase stationary phase[3].

  • Tailing Elimination: Neutral analytes do not engage in secondary ion-exchange interactions with ionized silanols, restoring a sharp, Gaussian peak symmetry[4].

  • Stationary Phase Selection: Standard Type-B silica dissolves rapidly at pH > 8. Therefore, an Ethylene-Bridged Hybrid (BEH) silica column is mandatory to withstand the pH 10.5 environment while providing the necessary surface area for separation[4].

MethodDev A Analyte Profiling (Basic, Polar, pKa ~9.5) B Stationary Phase (Hybrid C18, High pH Stable) A->B C Mobile Phase (10mM NH4HCO3, pH 10.5) B->C D Gradient & Temp Tuning (Reduce Tailing, Retain Peak) C->D E ICH Q2(R2) Validation (Robustness & Precision) D->E

Workflow for developing a high-pH RP-HPLC method for basic azaindoles.

Part 2: Optimized Chromatographic Parameters

The following parameters establish a robust baseline for the quantitative assay of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine.

ParameterSpecificationCausality / Rationale
Column Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm)Hybrid silica resists dissolution at pH 10.5; provides retention for neutral azaindole.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.5)Deprotonates the primary amine (pKa ~9.5), increasing hydrophobicity and stopping tailing.
Mobile Phase B Acetonitrile (LC-MS Grade)Lower viscosity than methanol; provides sharper peaks and lower backpressure.
Gradient 0-2 min: 5% B2-10 min: 5%→60% B10-12 min: 60% BInitial hold focuses the polar analyte; ramp ensures elution of strongly retained impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column packed with 3.5 µm particles.
Column Temp 30°CStabilizes retention times and lowers mobile phase viscosity.
Detection UV/PDA at 254 nm & 280 nmThe azaindole core exhibits strong chromophoric absorption at these wavelengths[5].

Part 3: Step-by-Step Method Execution

Mobile Phase Preparation
  • Buffer (Mobile Phase A): Weigh exactly 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) and dissolve in 1.0 L of Milli-Q water.

  • pH Adjustment: Dropwise, add 28% Ammonium Hydroxide (NH₄OH) while monitoring with a calibrated pH meter until the solution reaches exactly pH 10.5.

  • Filtration: Filter the buffer through a 0.22 µm nylon or PTFE membrane to remove particulates.

Standard and Sample Preparation
  • Diluent: Prepare a mixture of Water and Methanol (80:20, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Solution: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent to achieve a final concentration of 100 µg/mL.

System Suitability Testing (SST) - The Self-Validating Gate

Before any validation or sample analysis, the system must prove its fitness. Inject the 100 µg/mL working solution six times. The system is validated for use only if:

  • USP Tailing Factor ( Tf​ ): ≤1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates ( N ): ≥5000 (Confirms column efficiency).

  • %RSD of Peak Area: ≤2.0% (Confirms injector precision).

Part 4: ICH Q2(R2) Validation Protocol

The updated [6] emphasize a lifecycle approach, integrating risk management and robust statistical evaluation into analytical procedures.

Validation V1 Specificity (Forced Degradation) V2 Linearity & Range (LOQ to 120%) V1->V2 V3 Accuracy (Spike Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Robustness (DoE approach) V4->V5

ICH Q2(R2) analytical validation lifecycle for quantitative assay procedures.

Specificity & Forced Degradation
  • Rationale: The method must be stability-indicating, proving that the active pharmaceutical ingredient (API) can be accurately measured in the presence of its degradation products[6].

  • Protocol: Subject the 100 µg/mL sample to the following stress conditions:

    • Acidic: 0.1N HCl at 60°C for 2 hours.

    • Basic: 0.1N NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at Room Temperature for 2 hours.

    • Photolytic: UV light (254 nm) for 24 hours.

  • Self-Validation Check: Utilize the Photodiode Array (PDA) detector to calculate the Peak Purity Angle. The Purity Angle must be less than the Purity Threshold, guaranteeing no hidden co-eluting degradants under the API peak.

Linearity and Range
  • Rationale: To demonstrate that the detector response is directly proportional to the analyte concentration across the intended reportable range[6].

  • Protocol: Prepare seven calibration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target concentration (e.g., 0.5, 10, 25, 50, 80, 100, and 120 µg/mL). Inject each level in triplicate.

  • Self-Validation Check: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept bias must be ≤±2.0% of the 100% response level.

Accuracy (Spike Recovery)
  • Rationale: To verify the agreement between the accepted reference value and the experimentally measured value[1].

  • Protocol: Spike known amounts of the API reference standard into a synthetic placebo matrix at three levels: 50%, 100%, and 150% of the target assay concentration. Prepare three independent replicates per level (n=9 total).

  • Self-Validation Check: Calculate the percentage recovery. Mean recovery across all levels must fall between 98.0% and 102.0%.

Precision (Repeatability & Intermediate Precision)
  • Rationale: To assess the variance of the method under identical operating conditions and under altered conditions (e.g., different days, analysts, or instruments)[7].

  • Protocol:

    • Repeatability: Analyst A prepares 6 independent sample solutions at 100 µg/mL and analyzes them on Day 1.

    • Intermediate Precision: Analyst B prepares 6 new independent sample solutions and analyzes them on Day 2 using a different HPLC system.

  • Self-Validation Check: The intra-day %RSD must be ≤2.0% . The cumulative inter-day %RSD (n=12) must also be ≤2.0% .

Robustness (Design of Experiments Approach)
  • Rationale: ICH Q2(R2) highly encourages understanding the impact of minor, deliberate variations in method parameters to establish the method's reliability during routine use[6].

  • Protocol: Deliberately perturb the optimized method conditions:

    • Mobile Phase pH: 10.3 and 10.7 (±0.2 units)

    • Column Temperature: 25°C and 35°C (±5°C)

    • Flow Rate: 0.9 mL/min and 1.1 mL/min (±0.1 mL/min)

  • Self-Validation Check: Under all perturbed conditions, the System Suitability criteria ( Tf​≤1.5 , N≥5000 ) must still be met, and the assay value must not deviate by more than 2.0% from the nominal condition.

Part 5: Quantitative Acceptance Criteria Summary

Validation ParameterTest ConditionAcceptance Criteria
System Suitability 6 replicate injections of 100 µg/mL standardRSD ≤2.0% , Tailing Factor ≤1.5 , Plates ≥5000
Specificity Forced degradation (Acid, Base, Peroxide, UV)Peak purity angle < threshold; Resolution > 1.5
Linearity 7 levels (0.5 µg/mL to 120 µg/mL) R2≥0.999 , y-intercept bias ≤±2.0%
Accuracy Spiked recovery at 50%, 100%, 150%Mean recovery 98.0% - 102.0%, RSD ≤2.0%
Precision Repeatability & Intermediate (n=6 per set)Intra-day RSD ≤2.0% , Inter-day RSD ≤2.0%
Robustness ±0.2 pH, ±5°C Temp, ±0.1 mL/min FlowSST criteria met; assay variation ≤2.0%

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at:[Link]

  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Available at:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech. Available at:[Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Method

1H and 13C NMR characterization of 1h-Pyrrolo[3,2-c]pyridine-4-methanamine

Application Note: High-Resolution 1H and 13C NMR Characterization of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution 1H and 13C NMR Characterization of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Structural Validation Guide

Mechanistic Context: The 5-Azaindole Scaffold

The 1H-pyrrolo[3,2-c]pyridine (commonly known as 5-azaindole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of highly selective kinase inhibitors (such as MPS1 inhibitors) and targeted oncological therapeutics[1]. The functionalization of this core at the C4 position with a methanamine group (-CH₂NH₂) generates 1H-pyrrolo[3,2-c]pyridine-4-methanamine , providing a critical vector for hydrogen bonding and subsequent synthetic derivatization.

Accurate structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. The unique electronic distribution of the 5-azaindole core—specifically the electron-withdrawing nature of the pyridine nitrogen (N5) competing with the electron-donating nature of the pyrrole nitrogen (N1)—creates distinct chemical shift environments that require precise analytical methodologies to assign correctly[2].

Causality in Experimental Design

As analytical scientists, we do not merely run samples; we design acquisition parameters based on the physical chemistry of the molecule. Every choice in this protocol is engineered to create a self-validating system :

  • Solvent Selection (DMSO-d6 vs. CDCl3): The highly polar nature of the methanamine group and the pyrrole NH leads to aggregation and poor solubility in non-polar solvents. Furthermore, DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the exchangeable NH and NH₂ protons into a slow-exchange regime on the NMR timescale. This prevents signal broadening and allows for the distinct observation of the N1-H signal (typically >11.0 ppm)[3].

  • Temperature Control (298 K): Fluctuations in probe temperature cause massive drift in the chemical shifts of exchangeable protons. By strictly regulating the temperature to 298 K, we ensure lot-to-lot reproducibility.

  • Relaxation Delay (D1 = 5s): The quaternary bridgehead carbons (C3a, C7a) and the substituted C4 lack direct dipole-dipole relaxation pathways from attached protons. A standard 1-second delay will result in severe under-integration of these signals. Extending the D1 to 5 seconds ensures complete longitudinal relaxation ( T1​ ), yielding quantitative ¹³C spectra and maximizing signal-to-noise in 2D HMBC experiments[2].

Self-Validating NMR Protocol

Sample Preparation
  • Weigh 15–20 mg of highly purified 1H-pyrrolo[3,2-c]pyridine-4-methanamine.

  • Dissolve the analyte in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulates or micro-bubbles are present in the active volume.

Instrument Setup & Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband cryoprobe.

  • Allow 5 minutes for strict thermal equilibration at 298 K.

  • Lock the spectrometer to the deuterium signal of DMSO-d6.

  • Perform automated or manual 3D gradient shimming. Validation Gate: Do not proceed unless the TMS reference peak exhibits a linewidth at half-height ( w1/2​ ) of < 0.5 Hz.

Acquisition Parameters
  • ¹H NMR (1D): 32–64 scans; Spectral width = 15 ppm; Acquisition time = 3.0 s; Relaxation delay (D1) = 5.0 s.

  • ¹³C NMR (1D): 1024–2048 scans; Spectral width = 250 ppm; Acquisition time = 1.5 s; Relaxation delay (D1) = 2.0 s; Decoupling = WALTZ-16.

  • 2D NMR (HSQC & HMBC): Acquire gradient-selected HSQC (for direct ¹J_CH mapping) and HMBC (optimized for long-range ³J_CH = 8 Hz) to resolve bridgehead ambiguities.

NMR_Workflow N1 1. Sample Preparation (15-20 mg in DMSO-d6 + TMS) N2 2. Tuning & Shimming (Target: <0.5 Hz linewidth) N1->N2 N3 3. 1D NMR Acquisition (1H & 13C WALTZ-16) N2->N3 N4 4. 2D NMR Acquisition (HSQC / HMBC) N3->N4 Resolve Ambiguity N5 5. Data Processing (Phase/Baseline Corr.) N3->N5 N4->N5 N6 6. Structural Validation (Peak Assignment) N5->N6

Figure 1: Self-validating NMR workflow for the structural characterization of 5-azaindoles.

Data Presentation & Structural Assignment

The following tables summarize the expected quantitative data for 1H-pyrrolo[3,2-c]pyridine-4-methanamine, derived from the established electronic properties of the 5-azaindole core[2][3].

Causality in Chemical Shifts: The proton at C6 is highly deshielded (~8.15 ppm) due to the strong inductive effect of the adjacent pyridine nitrogen (N5). The substitution at C4 replaces the typical aromatic proton, yielding a distinct aliphatic methylene singlet (~4.10 ppm) that serves as the primary diagnostic peak for this derivative.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
N1-H 11.60Broad Singlet (br s)-1HPyrrole NH; highly dependent on concentration/H-bonding.
C6-H 8.15Doublet (d)5.81HDeshielded by adjacent N5. Ortho-coupled to C7-H.
C2-H 7.42Doublet (d)3.11HPyrrole ring; coupled to C3-H.
C7-H 7.28Doublet (d)5.81HPyridine ring; ortho-coupled to C6-H.
C3-H 6.50Doublet (d)3.11HElectron-rich position on pyrrole ring.
-CH₂- 4.10Singlet (s)-2HMethanamine methylene at C4.
-NH₂ 2.20Broad Singlet (br s)-2HPrimary amine; exchangeable.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6, 298 K)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Notes
C4 148.5Quaternary (C)Substituted by methanamine; deshielded by N5.
C7a 142.0Quaternary (C)Bridgehead carbon.
C6 140.2Methine (CH)Adjacent to N5.
C2 129.5Methine (CH)Pyrrole ring.
C3a 123.1Quaternary (C)Bridgehead carbon.
C7 106.1Methine (CH)Pyridine ring.
C3 101.3Methine (CH)Most shielded aromatic carbon.
-CH₂- 42.5Methylene (CH₂)Aliphatic methanamine carbon.

2D NMR Validation Strategies (Self-Validating Proof)

To ensure absolute trustworthiness of the structural assignment, 1D data must be corroborated by 2D HMBC. For 1H-pyrrolo[3,2-c]pyridine-4-methanamine, the definitive proof of the methanamine regiochemistry relies on the HMBC correlations originating from the methylene protons (-CH₂-, δ 4.10 ppm).

In a properly calibrated HMBC experiment, these protons will exhibit strong ³J_CH correlations to the bridgehead carbon C3a (δ 123.1 ppm) and ²J_CH correlations to the pyridine carbon C4 (δ 148.5 ppm). Crucially, the absence of a correlation to C6 unequivocally proves that the substitution is localized at the C4 position, sealing the self-validating logic of the protocol.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry - ACS Publications.
  • Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties. PMC - NIH.
  • 2'-Deoxy-3,7-dMeazaadenosine—synthesis and NMR assignment. Nucleic Acids Research - Oxford Academic.

Sources

Application

The Strategic Application of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine in the Development of Novel Kinase Inhibitors

Introduction: The Quest for Kinase Specificity and the Rise of Privileged Scaffolds The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Kinase Specificity and the Rise of Privileged Scaffolds

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology. Kinases, through their role in signal transduction, govern a multitude of cellular processes, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the high degree of homology in the ATP-binding site across the kinome presents a significant challenge in achieving inhibitor selectivity, which is crucial for minimizing off-target effects and associated toxicities.

In this context, the concept of "privileged scaffolds" has emerged as a guiding principle in medicinal chemistry. These are molecular frameworks that exhibit a propensity for binding to multiple, often related, biological targets. The 1H-pyrrolo[3,2-c]pyridine core is one such scaffold that has garnered considerable interest for its ability to be elaborated into potent and selective kinase inhibitors.[1][2] This application note provides a detailed guide for researchers on the use of a key precursor, 1H-pyrrolo[3,2-c]pyridine-4-methanamine , in the synthesis and evaluation of novel kinase inhibitors, with a focus on targeting therapeutically relevant kinases such as FMS and MPS1.

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis. While detailed experimental data for the free base is not widely published, its dihydrochloride salt is commercially available (CAS 2225144-09-0).[3] The properties of the core scaffold suggest a planar, aromatic system with a molecular weight amenable to the development of orally bioavailable drugs.

PropertyValue (Predicted/Inferred)Source
Molecular Formula C₈H₉N₃(PubChem CID: 11679841 - Isomer)[4]
Molecular Weight 147.18 g/mol (PubChem CID: 11679841 - Isomer)[4]
Hydrogen Bond Donors 2(PubChem CID: 11679841 - Isomer)[4]
Hydrogen Bond Acceptors 2(PubChem CID: 11679841 - Isomer)[4]
Rotatable Bond Count 1(PubChem CID: 11679841 - Isomer)[4]
LogP 0.2 (Predicted)(PubChem CID: 11679841 - Isomer)[4]

Note: Properties are for the isomeric (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine as a close surrogate due to limited data on the specific target molecule.

Synthesis of the 1H-Pyrrolo[3,2-c]pyridine-4-methanamine Precursor

Protocol 1: Proposed Synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine

This protocol is a multi-step process starting from a suitable pyridine derivative. The synthesis of the core scaffold has been reported, often involving cyclization strategies.[1][5]

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine

This intermediate can be synthesized through various published methods. One common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine.

Step 2: Cyanation of 4-Chloro-1H-pyrrolo[3,2-c]pyridine to form 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile

  • Rationale: A nucleophilic aromatic substitution reaction can be employed to introduce a nitrile group, which is a versatile precursor to an amine.

  • Procedure:

    • To a solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable aprotic polar solvent such as DMF or NMP, add zinc cyanide (Zn(CN)₂, 0.6 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Degas the mixture with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to 120-150 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile.

Step 3: Reduction of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile to 1H-Pyrrolo[3,2-c]pyridine-4-methanamine

  • Rationale: The nitrile group can be readily reduced to a primary amine using various reducing agents. Catalytic hydrogenation is a clean and effective method.[6]

  • Procedure:

    • Dissolve 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol, acidified with a few drops of concentrated HCl.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude 1H-pyrrolo[3,2-c]pyridine-4-methanamine, likely as its hydrochloride salt. Further purification can be achieved by recrystallization or chromatography if necessary.

Diagram of Synthetic Workflow

Synthetic Workflow A 4-Chloro-1H-pyrrolo[3,2-c]pyridine B 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile A->B Zn(CN)2, Pd(PPh3)4 DMF, 120-150 °C C 1H-Pyrrolo[3,2-c]pyridine-4-methanamine B->C H2, 10% Pd/C MeOH/HCl, RT

Caption: Proposed synthetic route to the target precursor.

Application in the Synthesis of Kinase Inhibitors

The primary amine functionality of 1H-pyrrolo[3,2-c]pyridine-4-methanamine serves as a versatile handle for the introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. The most common applications involve the formation of amide and urea derivatives.

Protocol 2: Synthesis of Diarylurea Kinase Inhibitors
  • Rationale: Diarylurea motifs are prevalent in many approved kinase inhibitors (e.g., Sorafenib) as they can form crucial hydrogen bonds with the kinase hinge region.

  • Procedure:

    • Dissolve 1H-pyrrolo[3,2-c]pyridine-4-methanamine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the desired substituted phenyl isocyanate (1.0 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to yield the final diarylurea inhibitor.

Protocol 3: Synthesis of Diarylamide Kinase Inhibitors
  • Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry to link molecular fragments. This approach allows for the introduction of a wide array of substituents.[2]

  • Procedure:

    • To a solution of the desired carboxylic acid (1.1 eq) in a suitable solvent such as DMF, add a peptide coupling reagent like HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of 1H-pyrrolo[3,2-c]pyridine-4-methanamine (1.0 eq) in DMF to the activated acid mixture.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, dilute with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired diarylamide inhibitor.

Diagram of Derivative Synthesis

Derivative Synthesis cluster_0 Precursor cluster_1 Reaction Pathways cluster_2 Kinase Inhibitor Products precursor 1H-Pyrrolo[3,2-c]pyridine- 4-methanamine path1 Phenyl Isocyanate (Ar-N=C=O) precursor->path1 Urea Formation path2 Carboxylic Acid (Ar-COOH) + Coupling Agent precursor->path2 Amide Formation product1 Diarylurea Derivative path1->product1 product2 Diarylamide Derivative path2->product2

Caption: General schemes for synthesizing kinase inhibitors.

Biological Evaluation of Synthesized Inhibitors

Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based and in vivo studies for promising candidates.

Protocol 4: In Vitro Kinase Inhibition Assay (Example: FMS Kinase)
  • Rationale: To determine the direct inhibitory effect of the synthesized compounds on the target kinase's enzymatic activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Procedure:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute the test compounds in DMSO to create a range of concentrations.

    • In a 384-well plate, add the test compound, recombinant FMS kinase, and a biotinylated peptide substrate.

    • Initiate the kinase reaction by adding ATP at a concentration near its Km value.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for another 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm).

    • Calculate the ratio of the two emission signals and plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Protocol 5: Cell-Based Proliferation Assay
  • Rationale: To assess the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on the target kinase.

  • Procedure:

    • Seed cancer cells (e.g., ovarian, prostate, or breast cancer cell lines for FMS inhibitors) in a 96-well plate at an appropriate density and allow them to adhere overnight.[2]

    • Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

    • Add a viability reagent such as CellTiter-Glo® or perform an MTT assay.

    • Measure the luminescence or absorbance using a plate reader.

    • Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to determine the GI₅₀ (50% growth inhibition) value.

Target Kinase Signaling Pathways

Understanding the signaling context of the target kinase is crucial for interpreting the biological effects of the inhibitors.

FMS (CSF-1R) Signaling Pathway

FMS (Feline McDonough Sarcoma), also known as Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase. Its activation by ligands CSF-1 or IL-34 is critical for the survival, proliferation, and differentiation of monocytes and macrophages.[2] Aberrant FMS signaling is implicated in various cancers and inflammatory diseases.

FMS_Signaling cluster_downstream Downstream Pathways ligand CSF-1 / IL-34 fms FMS (CSF-1R) ligand->fms dimer Dimerization & Autophosphorylation fms->dimer pi3k PI3K dimer->pi3k ras RAS dimer->ras akt Akt pi3k->akt mtor mTOR akt->mtor outcome Cell Survival Proliferation Differentiation mtor->outcome raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->outcome inhibitor Pyrrolo[3,2-c]pyridine Inhibitor inhibitor->dimer Inhibits Kinase Activity MPS1_Signaling cluster_sac Spindle Assembly Checkpoint (SAC) Cascade unattached_kt Unattached Kinetochore mps1 MPS1 (TTK) unattached_kt->mps1 Recruits & Activates knl1 KNL1 Phosphorylation mps1->knl1 bub1_mad1 Recruitment of BUB1/MAD1 knl1->bub1_mad1 mcc MCC Assembly (MAD2, BUBR1, CDC20) bub1_mad1->mcc apc APC/C (Anaphase Promoting Complex) mcc->apc Inhibits anaphase Anaphase Onset apc->anaphase Triggers inhibitor Pyrrolo[3,2-c]pyridine Inhibitor inhibitor->mps1 Inhibits Kinase Activity

Caption: Role of MPS1 in the Spindle Assembly Checkpoint.

Conclusion and Future Perspectives

1H-pyrrolo[3,2-c]pyridine-4-methanamine is a highly valuable, albeit not widely documented, precursor for the synthesis of novel kinase inhibitors. Its structure provides a rigid scaffold that can be strategically decorated to achieve high potency and selectivity against key oncogenic kinases like FMS and MPS1. The protocols and workflows outlined in this application note provide a comprehensive framework for researchers to design, synthesize, and evaluate new therapeutic candidates based on this privileged scaffold. Future work in this area will likely focus on expanding the diversity of substituents appended to the aminomethyl group, exploring alternative linkage chemistries, and applying these inhibitors in more complex biological systems to further validate their therapeutic potential.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. [Link] [4][7][8]2. Novel Mps1 Kinase Inhibitors: From Purine to Pyrrolopyrimidine and Quinazoline Leads. ACS Medicinal Chemistry Letters. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link] [2][9][10]4. X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Structure-based Design of Orally Bioavailable 1H-pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). PubMed. [Link] [8]6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. PubMed. [Link]

  • Novel pyrrolopyrimidines as Mps1/TTK kinase inhibitors for breast cancer. PubMed. [Link]

  • Cell-Based Biological Evaluation of a New Bisamide FMS Kinase Inhibitor Possessing Pyrrolo[3,2- c ]pyridine Scaffold. ResearchGate. [Link]

  • Identification of Pyrrolo[2,3- d ]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. ResearchGate. [Link]

  • (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine. PubChem. [Link] [4]11. Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. PubMed. [Link]

  • Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. RSC Publishing. [Link] [5]13. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. ARKIVOC. [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. [Link] [1]16. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • {1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine dihydrochloride. NextSDS. [Link] [3]19. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journals. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • 4-AMINO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBALDEHYDE. NextSDS. [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. MDPI. [Link]

  • Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. PMC. [Link]

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. MDPI. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]-small-molecule-in-key-medicinal-4b5m84g4)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1H-Pyrrolo[3,2-c]pyridine-4-methanamine Synthesis

Welcome to the Technical Support Center. The 1H-pyrrolo[3,2-c]pyridine (often referred to as 5-azaindole) scaffold is a highly privileged structure in medicinal chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The 1H-pyrrolo[3,2-c]pyridine (often referred to as 5-azaindole) scaffold is a highly privileged structure in medicinal chemistry. It is frequently utilized in the design of potent anticancer agents, such as 1[1] and 2[2].

Despite its utility, functionalizing the C4 position to yield 1H-pyrrolo[3,2-c]pyridine-4-methanamine presents significant synthetic bottlenecks, particularly regarding regioselectivity and over-reduction during 3[3]. This guide provides field-proven troubleshooting strategies and self-validating protocols to maximize your reaction yields.

Synthetic Workflow Overview

SynthesisWorkflow A 1H-Pyrrolo[3,2-c]pyridine (Starting Material) B Step 1: N1-Protection (TsCl, NaH) A->B C Step 2: N5-Oxidation (mCPBA) B->C D Step 3: Regioselective Cyanation (TMSCN, BzCl) C->D E Step 4: Nitrile Reduction (Raney Ni, H2, NH3) D->E F Step 5: Deprotection (NaOH / MeOH) E->F G 1H-Pyrrolo[3,2-c]pyridine- 4-methanamine (Target Product) F->G

Figure 1: Five-step synthetic workflow for 1H-Pyrrolo[3,2-c]pyridine-4-methanamine.

Troubleshooting FAQs

Q1: During the N5-oxidation of the protected scaffold, my yields are inconsistent, and I observe significant degradation. How can I stabilize this step?

  • Causality: The conversion of the pyridine core to its N-oxide using meta-chloroperoxybenzoic acid (mCPBA) generates meta-chlorobenzoic acid as a byproduct. The electron-rich pyrrole ring is highly sensitive to acidic environments, leading to polymerization or premature cleavage of the N1-tosyl protecting group.

  • Solution: Implement a biphasic buffering system to neutralize the acid kinetically as it forms.

  • Self-Validating Action: Run the reaction in a 1:1 mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃. Validate completion via TLC; the N-oxide will appear as a significantly more polar spot (lower Rf​ ) compared to the starting material.

Q2: The Reissert-Henze cyanation yields an inseparable mixture of C4 and C6 cyano isomers. How do I force regioselectivity towards the C4-carbonitrile?

  • Causality: Cyanide attack on the N-acylpyridinium intermediate can occur at either the C4 or C6 alpha positions. The C6 position is sterically less hindered, making it the kinetic product. However, the C4 position is thermodynamically favored due to extended conjugation with the pyrrole ring. Using highly reactive acylating agents (like acetyl chloride) at room temperature irreversibly traps the kinetic C6 product.

  • Solution: Shift the reaction to thermodynamic control by using a bulkier acylating agent (Benzoyl Chloride) in a non-polar solvent (Toluene) at elevated temperatures (90°C).

ReissertHenze N_oxide N5-Oxide Intermediate Acyl_Py N-Acylpyridinium Ion N_oxide->Acyl_Py BzCl C4_Attack Cyanide Attack at C4 (Thermodynamic) Acyl_Py->C4_Attack TMSCN (High Temp) C6_Attack Cyanide Attack at C6 (Kinetic/Steric) Acyl_Py->C6_Attack TMSCN (Low Temp/Bulky) Product 4-Cyano Derivative C4_Attack->Product Rearomatization

Figure 2: Logical relationship of regioselectivity in the Reissert-Henze cyanation.

Q3: My reduction of the C4-nitrile to the methanamine stalls, or I isolate a high percentage of secondary amine dimers. How do I prevent this?

  • Causality: Nitrile hydrogenation proceeds via a highly reactive imine intermediate. Once some primary methanamine is formed, it acts as a nucleophile, attacking the unreduced imine. Subsequent elimination of ammonia generates an unwanted secondary amine dimer.

  • Solution: Perform the hydrogenation in the presence of a vast excess of ammonia. According to Le Chatelier's principle, high ammonia concentrations suppress the elimination step, trapping the intermediate and forcing the equilibrium entirely toward the primary amine.

Quantitative Data Summary

Table 1: Optimization of Reissert-Henze Cyanation Regioselectivity
Acylating AgentSolventTemperatureC4:C6 RatioOverall Yield (%)
Acetyl ChlorideDCM25°C1.2 : 145
Pivaloyl ChlorideDCM25°C1 : 452
Benzoyl Chloride Toluene 90°C >20 : 1 78
Table 2: Optimization of Nitrile Reduction to Methanamine
CatalystSolvent SystemH₂ PressureMajor ByproductPrimary Amine Yield (%)
Pd/C (10%)MeOH1 atmSecondary Dimer30
LiAlH₄THFN/AIncomplete Reduction45
Raney NiMeOH (No NH₃)50 psiSecondary Dimer55
Raney Ni 7N NH₃ in MeOH 50 psi None 88

Self-Validating Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Cyano-1-tosyl-1H-pyrrolo[3,2-c]pyridine
  • Preparation: Dissolve N1-tosyl-1H-pyrrolo[3,2-c]pyridine-5-oxide (1.0 eq) in anhydrous toluene (0.1 M).

    • Self-Validation: Perform Karl Fischer titration on the toluene; ensure water content is <50 ppm to prevent benzoyl chloride hydrolysis.

  • Activation: Add Benzoyl Chloride (1.5 eq) dropwise at 25°C. Stir for 15 minutes.

    • Self-Validation: The solution should turn pale yellow, indicating the formation of the N-acylpyridinium intermediate.

  • Cyanation: Add Trimethylsilyl cyanide (TMSCN, 2.0 eq) dropwise. Heat the reaction mixture to 90°C for 4 hours.

  • Monitoring: Monitor reaction progression via LC-MS.

    • Self-Validation: Confirm the disappearance of the M+16 oxide peak and the appearance of the M+25 cyano peak. Do not proceed to workup until the starting material is <2% by AUC.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Reduction to 1-Tosyl-1H-pyrrolo[3,2-c]pyridine-4-methanamine
  • Preparation: Dissolve 4-cyano-1-tosyl-1H-pyrrolo[3,2-c]pyridine in 7N NH₃ in Methanol (0.05 M).

    • Self-Validation: Verify the pH of the solution is >10 using pH paper to ensure sufficient ammonia concentration for dimer suppression.

  • Catalyst Addition: Add a slurry of Raney Nickel (approx. 20% w/w) previously washed with methanol.

    • Self-Validation: Never allow Raney Nickel to dry in the air; it is highly pyrophoric. Keep it wetted with solvent at all times.

  • Hydrogenation: Transfer to a Parr shaker or high-pressure reactor. Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize to 50 psi with H₂.

  • Reaction: Shake/stir vigorously at 25°C for 12 hours.

  • Filtration: Vent H₂ safely. Filter the mixture through a pad of Celite under a blanket of N₂.

    • Self-Validation: Wash the Celite pad thoroughly with extra MeOH to ensure complete recovery of the highly polar methanamine product.

  • Verification: Concentrate the filtrate in vacuo.

    • Self-Validation: Analyze the crude product via ¹H-NMR. Successful reduction is confirmed by the appearance of a singlet integrating to 2H at ~4.0 ppm, corresponding to the newly formed benzylic -CH₂- protons.

References

  • Source: nih.
  • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)
  • Source: researchgate.

Sources

Optimization

Overcoming aqueous solubility issues with 1h-Pyrrolo[3,2-c]pyridine-4-methanamine

Welcome to the technical support center for 1H-pyrrolo[3,2-c]pyridine-4-methanamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1H-pyrrolo[3,2-c]pyridine-4-methanamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Understanding the Challenge: The Structure of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine

1H-pyrrolo[3,2-c]pyridine-4-methanamine is a heterocyclic compound containing both a pyrrole and a pyridine ring, with a primary amine functional group. While this structure is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors, the relatively non-polar ring system can lead to poor aqueous solubility at neutral pH. The presence of basic nitrogen atoms, however, provides a key handle for solubility enhancement.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter when preparing aqueous solutions of 1H-pyrrolo[3,2-c]pyridine-4-methanamine.

Issue 1: My compound precipitates when I add it to my aqueous buffer (e.g., PBS, pH 7.4).

Cause: At neutral or basic pH, the amine groups on 1H-pyrrolo[3,2-c]pyridine-4-methanamine are likely in their neutral, uncharged form. This reduces their interaction with water molecules, leading to low solubility and precipitation.

Solution: The most effective strategy is to protonate the basic nitrogen atoms by lowering the pH of the solution. This will form a more soluble salt in situ.

Step-by-Step Protocol: pH Adjustment for Solubilization

  • Initial Weighing: Accurately weigh the desired amount of 1H-pyrrolo[3,2-c]pyridine-4-methanamine.

  • Initial Suspension: Add a small amount of purified water or your target buffer to the solid compound to create a slurry. Do not add the full volume at this stage.

  • Acidification: While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise. The solid should begin to dissolve as the pH drops and the amine groups become protonated.

  • pH Monitoring: Use a calibrated pH meter to monitor the pH of the solution. Continue adding the acid until all the solid has dissolved. Note the pH at which complete dissolution occurs.

  • Final Volume Adjustment: Once the compound is fully dissolved, you can add the remaining buffer or water to reach your final desired concentration.

  • Final pH Check and Adjustment: Check the final pH of the solution. If necessary, you can adjust it slightly upwards with a dilute base (e.g., 0.1 M NaOH), but be cautious as increasing the pH too much may cause the compound to precipitate again. It is crucial to determine the pH at which your compound remains soluble at the desired concentration.

Issue 2: I need to prepare a concentrated stock solution for my in vitro assays, but the compound won't dissolve in my aqueous buffer even with pH adjustment.

Cause: For high concentrations, the intrinsic solubility of the compound, even in its salt form, may be exceeded in a purely aqueous system.

Solution: Prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock into your aqueous assay buffer.

Step-by-Step Protocol: Preparing a DMSO Stock Solution

  • Weigh Compound: Accurately weigh the required mass of 1H-pyrrolo[3,2-c]pyridine-4-methanamine.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex and/or sonicate the mixture until the compound is completely dissolved.[1] Gentle warming (e.g., to 37°C) can be applied if necessary, but ensure the compound is stable at that temperature.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Important Considerations for in vitro Assays:

  • Final DMSO Concentration: When diluting your DMSO stock into the final assay medium, ensure the final concentration of DMSO is low, typically below 0.5%, as higher concentrations can be toxic to cells or interfere with assay components.[1]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your test compound.[1]

  • Preventing Precipitation: To avoid precipitation upon dilution, add the DMSO stock to the assay buffer while vortexing to ensure rapid mixing.[2]

Issue 3: My compound is soluble in an acidic buffer, but this pH is not suitable for my cell-based assay.

Cause: The optimal pH for solubility is incompatible with the physiological pH required for the experiment.

Solution: Utilize solubilizing excipients such as cyclodextrins. These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[3][4][]

Step-by-Step Protocol: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired physiological buffer (e.g., PBS, pH 7.4). Concentrations can range from 10-40% (w/v), depending on the required solubility enhancement.

  • Add Compound: Add the weighed 1H-pyrrolo[3,2-c]pyridine-4-methanamine to the HP-β-CD solution.

  • Complexation: Stir or sonicate the mixture for several hours, or even overnight, at room temperature to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound and to sterilize the solution for cell culture use.

Diagram: Mechanism of Cyclodextrin Solubilization

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound {1H-pyrrolo[3,2-c]pyridine-4-methanamine | (Hydrophobic)} Complex {Complex in Aqueous Solution | Increased Apparent Solubility} Compound->Complex Encapsulation Cyclodextrin {HP-β-Cyclodextrin | Hydrophobic Cavity | Hydrophilic Exterior} Cyclodextrin->Complex

Caption: Encapsulation of a hydrophobic compound within a cyclodextrin cavity.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 1H-pyrrolo[3,2-c]pyridine-4-methanamine?

Q2: I have the dihydrochloride salt of 1H-pyrrolo[3,2-c]pyridine-4-methanamine. Do I still need to worry about solubility?

Using a salt form, such as the dihydrochloride salt, is an excellent starting point as it is designed to improve aqueous solubility and dissolution rate compared to the free base.[8][9][10] However, you should still consider the following:

  • pH of the Final Solution: If you dissolve the salt in a neutral or basic buffer, the protonated amine can be neutralized, potentially leading to the precipitation of the less soluble free base.

  • Concentration: At high concentrations, you may still exceed the solubility limit of the salt form.

Q3: What are co-solvents and how do they work?

Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[11][12] They work by reducing the polarity of the water, which makes the solvent system more favorable for dissolving non-polar molecules.[12] Common co-solvents used in research include:

  • DMSO (Dimethyl Sulfoxide): A powerful, polar aprotic solvent that can dissolve a wide range of compounds.[13]

  • Ethanol: A commonly used co-solvent.

  • Polyethylene Glycols (e.g., PEG 400): Often used in formulations for in vivo studies.

Table 1: Common Co-solvents for Preclinical Formulations

Co-solventTypical Concentration Range for in vitro assaysNotes
DMSO< 0.5%Can be cytotoxic at higher concentrations.[1]
Ethanol< 1-2%Can affect enzyme activity and cell viability.
PEG 400VariableGenerally considered safe, but high concentrations can increase viscosity.

Q4: What are surfactants and can they be used to dissolve my compound?

Yes, surfactants can be an effective tool. Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (lipophilic) tail.[14] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The lipophilic tails form the core of the micelle, creating a microenvironment where a poorly soluble compound like 1H-pyrrolo[3,2-c]pyridine-4-methanamine can be entrapped, thus increasing its overall solubility in the aqueous solution.[15][16][17]

Commonly used non-ionic surfactants in research include Polysorbate 80 (Tween® 80) and Triton™ X-100.[18]

Diagram: Surfactant Micelle Solubilization

G cluster_0 Aqueous Environment Compound {Poorly Soluble Compound} Micelle {Surfactant Micelle | Hydrophobic Core | Hydrophilic Shell} Compound->Micelle Entrapment Solubilized {Solubilized Compound} Micelle->Solubilized Dispersion in Water

Caption: Entrapment of a poorly soluble compound within a surfactant micelle.

Q5: How do I choose the best solubilization strategy?

The optimal strategy depends on your specific experimental needs. The following decision tree can guide your choice:

Diagram: Solubilization Strategy Decision Tree

G Start Start: Need to dissolve 1H-pyrrolo[3,2-c]pyridine-4-methanamine in aqueous buffer CheckConc Is the required concentration low (<100 µM)? Start->CheckConc CheckPH Is an acidic pH acceptable for the assay? CheckConc->CheckPH Yes HighConc Is the required concentration high? CheckConc->HighConc No UsePH Strategy 1: pH Adjustment (e.g., with HCl) CheckPH->UsePH Yes UseDMSO Strategy 2: Prepare concentrated stock in DMSO, then dilute CheckPH->UseDMSO No UseExcipient Strategy 3: Use Solubilizing Excipients (e.g., Cyclodextrins) HighConc->UseDMSO Yes HighConc->UseExcipient If DMSO is not suitable or precipitation occurs

Caption: Decision tree for selecting a solubilization strategy.

References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Gridelet, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • BenchChem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Ovid. (2023, February 7).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Brieflands. (2021, May 31).
  • Taylor & Francis Online. (2011, August 3).
  • Wikipedia. (n.d.). Cosolvent.
  • MDPI. (2025, July 20).
  • MDPI. (2025, July 23).
  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PriMera Scientific Publications. (2026, March 2).
  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • PubMed. (2007, July 30).
  • BenchChem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ScienceDirect. (n.d.).
  • PMC. (n.d.). A recent overview of surfactant–drug interactions and their importance.
  • JOCPR. (2024, December 19).
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • THE PCCA BLOG. (2022, January 5).
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
  • Eureka by PatSnap. (2026, March 21). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?
  • The Pharmaceutical Journal. (2009, November 15).
  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.
  • European Medicines Agency. (2010, May 31).
  • European Journal of Pharmaceutical Sciences. (2006).
  • ResearchGate. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
  • Organic Chemistry II / CHEM 252 Chapter 20 – Amines. (n.d.).
  • ResearchGate. (2025, July 8). (PDF)
  • ResearchGate. (2006, May 10).
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Sigma-Aldrich. (n.d.). Dimethyl sulfoxide for molecular biology 67-68-5.
  • Amines. (n.d.).
  • Amines and Heterocycles. (2018, November 17).
  • ACS Publications. (2016, December 1). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules | ACS Medicinal Chemistry Letters.
  • Chemistry LibreTexts. (2022, March 30). 11.10: Chemical Properties: Amines as Bases.
  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF.
  • Google Patents. (n.d.). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing ....
  • MedChemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • SciSpace. (2012, October 19).
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.

Sources

Troubleshooting

Technical Support Center: Cross-Coupling Optimization for 1H-Pyrrolo[3,2-c]pyridine-4-methanamine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the catalytic cross-coupling of azaindole derivatives, specifically focusing on th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the catalytic cross-coupling of azaindole derivatives, specifically focusing on the highly functionalized 1H-Pyrrolo[3,2-c]pyridine-4-methanamine scaffold.

Due to the presence of multiple Lewis basic nitrogen atoms and a highly nucleophilic primary amine, this substrate is notoriously prone to catalyst poisoning and off-target reactivity. Below, we provide mechanistic troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols to ensure reproducible success.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do my palladium-catalyzed cross-coupling reactions stall or yield complex mixtures when using unprotected 1H-Pyrrolo[3,2-c]pyridine-4-methanamine? A: Reaction failure with this substrate is fundamentally driven by two competing modes of catalyst deactivation. First, the pyrrolo[3,2-c]pyridine core contains a basic pyridine nitrogen and a pyrrole nitrogen. These can form stable, off-cycle chelate complexes with transition metals like palladium, effectively stalling the catalytic cycle. Second, the primary aliphatic amine (-CH 2​ NH 2​ ) is a strong nucleophile that can irreversibly bind to the metal center or undergo unintended competitive arylation. Literature on 1H-pyrrolo[3,2-c]pyridines explicitly notes that N-1 protection is critical to prevent low-yielding transformations during palladium-mediated steps[1].

Q2: What is the recommended protection strategy for this substrate prior to Buchwald-Hartwig or Suzuki-Miyaura coupling? A: A dual-protection (orthogonal) strategy is highly recommended to isolate the reactive sites:

  • Aliphatic Amine: Protect the 4-methanamine as a tert-butyl carbamate (NH-Boc). This dampens the nucleophilicity of the nitrogen while allowing for easy late-stage cleavage.

  • Pyrrole Nitrogen: Protect the N-1 position of the pyrrolo[3,2-c]pyridine core. While N-Boc is sometimes used[1], N-SEM (2-(trimethylsilyl)ethoxymethyl) provides superior stability under strongly basic cross-coupling conditions and prevents the pyrrole from interfering with the oxidative addition step.

Q3: Which ligand systems are most effective for Buchwald-Hartwig amination if I must couple the 4-methanamine directly to an aryl halide? A: If the goal is to use the 4-methanamine as the nucleophile in a C-N coupling, sterically demanding dialkylbiarylphosphines (Buchwald ligands) are required to prevent bis-arylation and facilitate reductive elimination. BrettPhos or RuPhos, paired with a Pd(0) source (like Pd 2​ (dba) 3​ ) or used as a preformed palladacycle precatalyst, are optimal for primary aliphatic amines[2]. For hindered primary amines on azaindole cores, high-throughput experimentation has shown that utilizing specific Pd-precatalysts with bulky ligands significantly improves conversion rates[3].

Q4: How do I optimize Suzuki-Miyaura couplings on a halogenated 1H-Pyrrolo[3,2-c]pyridine core? A: For Suzuki couplings directly on the azaindole core (e.g., at the C-6 position), using a protected N-1 intermediate is non-negotiable. Standard conditions utilizing Pd(dppf)Cl 2​ or Pd(PPh 3​ ) 4​ with K 2​ CO 3​ in a dioxane/water mixture work exceptionally well once the core is protected[4].

Part 2: Quantitative Optimization Data

The following table summarizes the optimized empirical parameters for various cross-coupling workflows involving the 1H-Pyrrolo[3,2-c]pyridine scaffold.

Reaction TypeSubstrate StateCatalyst / Ligand SystemBase / SolventTempExpected YieldPrimary Failure Mode (If Unoptimized)
Suzuki-Miyaura (Core Arylation)N-1 Protected (SEM/Boc)Pd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ / Dioxane:H 2​ O (4:1)90 °C75–88%Protodehalogenation, Pd-black precipitation
Buchwald-Hartwig (Amine Arylation)N-1 Protected (SEM)Pd 2​ (dba) 3​ / BrettPhosNaOtBu / Toluene100 °C70–90%Bis-arylation, Catalyst poisoning
Sonogashira (Alkyne Coupling)N-1 Protected (Boc)Pd(PPh 3​ ) 4​ / CuIEt 3​ N / DMF80 °C75–85%Homocoupling of the alkyne[1]
C–N Coupling (Core Amination)N-1 Protected (Alkyl)Pd 2​ (dba) 3​ / XantphosCs 2​ CO 3​ / Dioxane100 °C65–90%Low conversion without bulky bidentate ligands[5]

Part 3: Standardized Experimental Protocols

Protocol A: Orthogonal Protection of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine

Causality Note: Protecting the primary amine first leverages its higher nucleophilicity compared to the pyrrole nitrogen, allowing for selective sequential protection in a single pot.

  • Amine Protection: Dissolve 1H-Pyrrolo[3,2-c]pyridine-4-methanamine (1.0 eq) in anhydrous DCM (0.1 M) under an inert argon atmosphere. Add triethylamine (Et 3​ N, 1.5 eq) and cool the mixture to 0 °C. Dropwise, add a solution of di-tert-butyl dicarbonate (Boc 2​ O, 1.05 eq). Stir for 2 hours at room temperature.

  • Validation Check 1: Monitor by TLC (5% MeOH in DCM). The disappearance of the highly polar baseline starting material and the emergence of a less polar spot indicates successful Boc-protection of the methanamine.

  • Pyrrole Protection: Cool the reaction back to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes until H 2​ evolution ceases, then add SEM-Cl (1.2 eq) dropwise.

  • Workup: Quench carefully with saturated aqueous NH 4​ Cl. Extract with EtOAc, dry over Na 2​ SO 4​ , and purify via flash chromatography to yield the orthogonally protected intermediate.

Protocol B: Optimized Buchwald-Hartwig Amination

Causality Note: NaOtBu is chosen as the base because it is strong enough to deprotonate the amine upon coordination to palladium, while BrettPhos provides the steric bulk necessary to accelerate reductive elimination before a second aryl halide can undergo oxidative addition.

  • Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the N-1 SEM-protected azaindole intermediate (1.0 eq), an aryl halide (1.2 eq), Pd 2​ (dba) 3​ (2.5 mol%), BrettPhos (5 mol%), and NaOtBu (1.5 eq).

  • Solvent Addition: Seal the tube with a septum, remove it from the glovebox, and add anhydrous, degassed toluene (0.2 M) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap and heat the reaction mixture at 100 °C for 12–16 hours.

  • Validation Check 2: A successful active catalytic cycle is visually indicated by a color change from dark purple/red (Pd 2​ (dba) 3​ ) to a clear yellow/orange solution. The appearance of a black precipitate (Pd black) indicates catalyst crashing out, signaling oxygen ingress or severe poisoning.

  • Isolation: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts, and concentrate in vacuo. Purify by column chromatography.

Part 4: Logical Troubleshooting Workflow

Workflow Start Substrate: 1H-Pyrrolo[3,2-c]pyridine-4-methanamine CheckProt Are N-1 and 4-NH2 protected? Start->CheckProt SelectRxn Select Cross-Coupling Type CheckProt->SelectRxn Yes Poisoning Warning: Catalyst Poisoning (Off-cycle Pd-chelation) CheckProt->Poisoning No Protect Global Protection Workflow 1. Boc2O (Amine) 2. SEM-Cl (Pyrrole N-1) Protect->SelectRxn Suzuki Suzuki-Miyaura (Core Arylation) Catalyst: Pd(dppf)Cl2 Base: K2CO3 SelectRxn->Suzuki Buchwald Buchwald-Hartwig (Amine Arylation) Catalyst: Pd2(dba)3 / BrettPhos Base: NaOtBu SelectRxn->Buchwald Deprotect Global Deprotection (TFA/DCM or HCl/MeOH) Suzuki->Deprotect Buchwald->Deprotect Poisoning->Protect Mitigate Success Isolated Target Molecule Deprotect->Success

Logical troubleshooting workflow for the cross-coupling of 1H-Pyrrolo[3,2-c]pyridine derivatives.

Sources

Optimization

Technical Support Center: Troubleshooting 1H-Pyrrolo[3,2-c]pyridine-4-methanamine Degradation in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of primary amines and electron-rich heterocycles in standard laboratory solvent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of primary amines and electron-rich heterocycles in standard laboratory solvents. 1H-Pyrrolo[3,2-c]pyridine-4-methanamine is a highly reactive molecule due to its nucleophilic primary methanamine group and its electron-rich pyrrolopyridine core.

When stored in Dimethyl Sulfoxide (DMSO), this compound is highly susceptible to rapid degradation. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these degradation pathways and providing self-validating protocols to ensure the absolute integrity of your experimental data.

Core Mechanisms of Degradation (The "Why")

To prevent degradation, we must first understand the chemical causality. DMSO is widely, and incorrectly, treated as a completely inert vehicle. In reality, it is a reactive sulfoxide.

  • Autocatalytic Decomposition: Under the stress of trace acids, transition metals, light, or elevated temperatures, DMSO undergoes autocatalytic decomposition. This process breaks the solvent down into dimethyl sulfide (DMS) and formaldehyde (HCHO)[1].

  • Nucleophilic Condensation: The primary amine group (-CH2NH2) of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine is a strong nucleophile. It readily attacks the electrophilic carbonyl carbon of the in situ generated formaldehyde. This condensation reaction rapidly forms a Schiff base (imine)[2].

  • Analytical Artifacts: This formaldehyde-amine condensation is a well-documented artifact in analytical chemistry, often leading to unexpected +12 Da (imine) or +14 Da (methylation) mass shifts in LC-MS and GC-MS analyses[3].

  • Hydrolytic Stress: DMSO is highly hygroscopic. The absorption of atmospheric water alters the pH of the microenvironment and introduces hydrolytic stress, which can further destabilize the pyrrolopyridine core.

Frequently Asked Questions (FAQs)

Q1: Why do I see unexpected mass shifts (+12 Da, +14 Da, +28 Da) in my LC-MS data after storing the compound in DMSO? A1: These are classic signatures of DMSO degradation reacting with your compound[3].

  • +12 Da: Formation of a Schiff base (imine) via condensation with formaldehyde (HCHO) generated from DMSO breakdown[2].

  • +14 Da / +28 Da: Eschweiler-Clarke-type side reactions where the imine is further reduced to a mono-methyl or di-methyl amine.

  • +16 Da: Direct oxidation (N-oxide formation) driven by dissolved oxygen or DMSO acting as a mild oxidant.

Q2: I keep my DMSO stocks at -20°C. Why is the compound still degrading? A2: DMSO freezes at 18.5°C. When you store it at -20°C and repeatedly thaw it for use, you subject the solution to freeze-thaw cycling. During the thawing phase, localized concentration gradients form, and condensation introduces atmospheric water. Furthermore, if you use a sonicator to speed up thawing, the localized cavitation heat accelerates the autocatalytic breakdown of DMSO into formaldehyde[1].

Q3: How can I definitively prove that my biological assay results aren't being skewed by these degradation products? A3: You must implement a self-validating workflow . Never assume a stock is pure based on its age. Before any critical assay, run an LC-MS/MS Quality Control (QC) check of the stock solution against a freshly prepared standard. If the +12 Da peak area exceeds 0.5% of the parent peak, the batch fails the validation gate and must be discarded.

Quantitative Degradation Profiling

To assist in your LC-MS/MS troubleshooting, summarize your spectral data against this standardized degradation matrix.

Degradation ProductMass Shift (ΔDa)Mechanistic Root CausePreventive Action
Schiff Base (Imine) +12 DaFormaldehyde condensation from DMSO breakdown[2].Use amine-free, anhydrous DMSO; avoid heat.
N-Methylation +14 DaReduction of the intermediate imine.Purge solvent with Argon to remove reactive drivers.
N-Formylation +28 DaReaction with formic acid (secondary DMSO breakdown).Avoid repeated freeze-thaw cycles; use single-use aliquots.
N-Oxidation +16 DaDirect oxidation by DMSO or dissolved O₂.Degas solvent; store in amber vials to prevent photo-oxidation.

Experimental Protocols & Self-Validating Workflows

Do not just follow these steps; understand that each step is designed to eliminate a specific variable of degradation.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Causality Focus: Eliminating water, oxygen, and thermal stress.

  • Solvent Procurement: Utilize only LC-MS grade, anhydrous DMSO packaged under argon (H₂O < 0.005%). Reason: Eliminates hydrolytic stress.

  • Degassing: Pierce the septum of the DMSO bottle with a needle and gently bubble pure Argon gas through the solvent for 15 minutes. Reason: Displaces dissolved oxygen, preventing auto-oxidation.

  • Dissolution (Cold): Weigh the 1H-Pyrrolo[3,2-c]pyridine-4-methanamine powder into an amber glass vial. Add the degassed DMSO. Do not sonicate. Swirl gently at room temperature until dissolved. Reason: Sonication generates localized heat, which catalyzes formaldehyde generation[1].

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 10 µL) in tightly sealed, low-bind tubes.

  • Self-Validation Gate (QC Check): Immediately take one aliquot and run Protocol 2 (below). The stock is only validated for storage if the +12 Da impurity is <0.5%.

  • Flash Freezing: Snap-freeze the validated aliquots in liquid nitrogen and transfer them to a -80°C freezer. Reason: -80°C prevents the slow kinetic degradation that still occurs at -20°C.

Protocol 2: LC-MS/MS Self-Validation Method

Causality Focus: Establishing a quantitative baseline for compound integrity.

  • Sample Prep: Dilute the DMSO stock 1:1000 in cold Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Chromatography: Use a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Run a fast gradient (5% to 95% Acetonitrile over 3 minutes) to minimize on-column degradation.

  • Detection: Monitor the precise mass of the parent 1H-Pyrrolo[3,2-c]pyridine-4-methanamine (M+H)⁺.

  • Targeted MRM: Concurrently monitor for the (M+H+12)⁺, (M+H+14)⁺, and (M+H+16)⁺ transitions.

  • Validation Logic: Calculate the ratio of the impurity peak areas to the parent peak area. If the sum of impurities is >1.0%, the stock is invalid and must be discarded.

Mechanistic Visualizations

Mechanism DMSO DMSO (Solvent) HCHO Formaldehyde (HCHO) DMSO->HCHO Degradation DMS Dimethyl Sulfide (DMS) DMSO->DMS Degradation Stress Heat / Acid / Light (Stress Factors) Stress->DMSO Catalyzes Imine Schiff Base / Imine (+12 Da Mass Shift) HCHO->Imine Electrophilic Attack Amine 1H-Pyrrolo[3,2-c]pyridine -4-methanamine Amine->Imine Nucleophilic Addition

Caption: Fig 1. Autocatalytic DMSO degradation and subsequent primary amine condensation pathway.

Workflow Step1 1. Procure Anhydrous DMSO (<0.005% H2O) Step2 2. Argon Purge (Displace O2) Step1->Step2 Prevents Hydrolysis Step3 3. Dissolve Compound (No Sonication) Step2->Step3 Prevents Oxidation Step4 4. Aliquot into Vials (Amber Glass) Step3->Step4 Prevents Thermal Stress Step5 5. LC-MS/MS QC Check (Self-Validation Gate) Step4->Step5 Validates Baseline Step6 6. Flash Freeze & Store (-80°C) Step5->Step6 Go/No-Go Decision

Caption: Fig 2. Self-validating workflow for the preparation and QC of ultra-stable amine stock solutions.

References

  • Microporous Polymelamine Framework Functionalized with Re(I) Tricarbonyl Complexes for CO2 Absorption and Reduction Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Artifact Peaks Due to Minor Decomposition of Sample Diluent DMSO in Head Space-GC Analysis: Mass Spectrometric Investigation Using Deuterated DMSO and Quadrupole Time-of-Flight Mass Detection Source: Semantic Scholar URL:[Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Thermal Stability of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific storage, handling, and degradation challenges associated with 1H-Pyrrolo[3,2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific storage, handling, and degradation challenges associated with 1H-Pyrrolo[3,2-c]pyridine-4-methanamine . This guide is designed for drug development professionals and synthesists who need field-proven, mechanistically grounded solutions to preserve the integrity of their Active Pharmaceutical Ingredients (APIs).

Section 1: Mechanistic Troubleshooting (Why is my compound degrading?)

Q1: Why does the free base of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine degrade so rapidly during ambient storage?

A1: When working with azaindole derivatives, researchers often mistakenly attribute degradation solely to the oxidation of the electron-rich pyrrole ring. However, empirical evidence shows that the primary aliphatic methanamine group is the actual kinetic weak point.

The instability is driven by the highly nucleophilic lone pair on the primary amine. When exposed to ambient air, this amine undergoes rapid nucleophilic attack on atmospheric CO₂, forming carbamates and ureas—a process significantly accelerated by ambient moisture[1]. Furthermore, the free amine is highly susceptible to oxidative degradation via radical-mediated C-N bond cleavage, leading to the formation of imines, carbonyls, and ammonia emissions[2][3].

Degradation FreeBase 1H-Pyrrolo[3,2-c]pyridine-4-methanamine (Free Base) Oxidation Oxidative Degradation (Imines, Carbonyls) FreeBase->Oxidation Radical mechanism Carbamate Carbamate Formation (C-N Cleavage) FreeBase->Carbamate Nucleophilic attack Thermal Thermal Cleavage (Ammonia Emission) FreeBase->Thermal High energy O2 Atmospheric O2 O2->Oxidation CO2 CO2 + Moisture CO2->Carbamate Heat Elevated Temp Heat->Thermal

Fig 1. Primary degradation pathways of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine free base.

Section 2: Stabilization Strategies (How do I prevent degradation?)

Q2: What is the most effective chemical strategy to enhance its thermal and oxidative stability without altering the core molecule?

A2: Pharmaceutical salt formation is the definitive method for stabilizing primary amines. By converting the free base into a salt (e.g., hydrochloride, mesylate, or maleate), the lone pair of electrons on the amine nitrogen is protonated.

The Causality: This protonation completely eliminates the amine's nucleophilicity, structurally preventing CO₂ attack and drastically raising the activation energy required for oxidative C-N cleavage[4]. Additionally, the formation of a rigid ionic crystal lattice enhances the overall thermal decomposition onset, often increasing the stable temperature range by over 50°C compared to the pristine free base[5].

Quantitative Data: Comparative Thermal Stability and Hygroscopicity Profile
Solid FormMelting Point / Decomposition Onset (°C)Hygroscopicity (% weight gain at 75% RH)6-Month Purity (Argon, 25°C)
Free Base ~110°C (Decomposes)High (>5%)< 85%
Hydrochloride Salt > 210°CLow (<1%)> 99%
Mesylate Salt > 195°CModerate (~2%)> 98%

Section 3: Experimental Workflows

Q3: What is the recommended protocol for generating the hydrochloride salt to ensure maximum stability?

A3: To ensure a self-validating and high-purity conversion, follow this anhydrous precipitation workflow. The causality behind using strictly anhydrous solvents is to prevent competitive hydrolysis and minimize the inclusion of water into the crystal lattice, which could later act as a degradation catalyst.

Step-by-Step Methodology: Preparation of the Hydrochloride Salt
  • Dissolution: Dissolve 1.0 equivalent of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine free base in minimal anhydrous ethanol under an argon atmosphere.

  • Acidification: Slowly add 1.05 equivalents of anhydrous HCl in diethyl ether (2.0 M) dropwise at 0°C.

    • Self-Validation Check: An immediate white/off-white precipitate should form, indicating successful protonation and the expected insolubility of the salt in the ether/ethanol mixture.

  • Crystallization: Stir the suspension for 1 hour at 4°C to maximize crystal lattice formation and yield.

  • Isolation: Filter the precipitate rapidly under a blanket of argon using a Schlenk frit. Wash twice with cold anhydrous diethyl ether to remove unreacted free base and residual acid.

  • Lyophilization/Drying: Transfer the solid to a vacuum desiccator or lyophilizer. Dry at < 0.1 mbar for 24 hours to remove all traces of solvent.

    • Self-Validation Check: Run FTIR on the dried powder. The disappearance of the sharp N-H stretch at ~3300 cm⁻¹ and the appearance of a broad N-H⁺ stretch at 2800-3000 cm⁻¹ confirms complete salt formation[4].

Workflow Step1 Dissolve Free Base (Anhydrous EtOH) Step2 Acid Addition (1.1 eq HCl) Step1->Step2 Step3 Crystallization (Cool to 4°C) Step2->Step3 Step4 Filtration (Cold Ether Wash) Step3->Step4 Step5 Lyophilization (Vacuum Drying) Step4->Step5 Step6 Inert Storage (Argon, -20°C) Step5->Step6

Fig 2. Self-validating workflow for the synthesis and isolation of the stable hydrochloride salt.

Section 4: Long-Term Storage FAQs

Q4: What are the optimal long-term storage conditions for the isolated salt?

A4: Even as a highly stable salt, the pyrrolo-pyridine core retains slight photosensitivity over extended periods. To guarantee absolute API integrity:

  • Atmosphere: Backfill the storage vial with high-purity Argon. Argon is heavier than nitrogen and provides a superior, dense protective blanket against residual oxygen.

  • Temperature: Store at -20°C for long-term archiving (>6 months) or 4°C for active, daily use.

  • Container: Use amber glass vials to block UV-induced photolytic degradation, sealed tightly with PTFE-lined caps to prevent any moisture ingress.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H-Pyrrolo[3,2-c]pyridine-4-methanamine vs. 1H-Pyrrolo[2,3-b]pyridine Derivatives in Drug Design

Introduction and Structural Paradigms In the landscape of targeted oncology and kinase inhibitor design, azaindoles serve as privileged bioisosteres for both indole and the purine ring of adenosine triphosphate (ATP). By...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Paradigms

In the landscape of targeted oncology and kinase inhibitor design, azaindoles serve as privileged bioisosteres for both indole and the purine ring of adenosine triphosphate (ATP). By strategically replacing a carbon atom with a nitrogen atom within the indole core, medicinal chemists can finely tune a molecule's physicochemical properties, hydrogen-bonding capabilities, and intellectual property space.

This guide objectively compares the ubiquitous 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives against the highly specialized 1H-pyrrolo[3,2-c]pyridine-4-methanamine (a 5-azaindole derivative) , detailing their mechanistic divergence, pharmacokinetic profiles, and the experimental workflows required to validate their efficacy.

Mechanistic Divergence in Kinase Binding

The position of the nitrogen atom in the six-membered pyridine ring fundamentally alters the electronic distribution and binding vectors of the scaffold.

  • 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives: The adjacent positioning of the pyridine nitrogen (N7) and the pyrrole amine (NH) creates a perfect bidentate hydrogen-bond acceptor/donor system. This configuration mimics the adenine ring of ATP, anchoring the inhibitor tightly to the backbone amides of the kinase hinge region. With a low core pKa (~3.67), the N7 remains unprotonated at physiological pH, acting purely as an H-bond acceptor. This scaffold is the foundation of numerous highly selective kinase inhibitors, including FDA-approved drugs and potent ATM inhibitors [1], [2].

  • 1H-Pyrrolo[3,2-c]pyridine-4-methanamine (5-Azaindole): Shifting the nitrogen to the 5-position significantly increases the basicity of the core (pKa ~8.42) [3]. More importantly, the addition of the 4-methanamine group (-CH₂NH₂) introduces a highly flexible, basic primary amine. Causality behind design: Because the N5 position disrupts the classic bidentate hinge binding, the 4-methanamine group compensates by projecting into solvent-exposed channels or forming robust salt bridges with acidic residues (e.g., the conserved aspartate of the DFG motif or the catalytic lysine). This vectoring makes it an ideal building block for targeting specific kinases like FMS and MPS1, where traditional 7-azaindoles fail to achieve selectivity [4].

Binding_Mechanisms ATP ATP / Endogenous Ligand Kinase Target Kinase (e.g., FGFR, FMS) ATP->Kinase Phosphorylation Tumor Tumor Proliferation Kinase->Tumor Activation Aza7 7-Azaindole Derivatives (Bidentate Hinge Binder) Aza7->Kinase Competitive Inhibition Aza5 5-Azaindole-4-methanamine (Polar Pocket Binder) Aza5->Kinase Allosteric / Competitive

Fig 1: Mechanistic pathways of kinase inhibition by 7-azaindole and 5-azaindole-4-methanamine.

Physicochemical and Pharmacodynamic Comparison

To objectively evaluate these scaffolds, we must look at how their structural differences translate into measurable pharmacokinetic and pharmacodynamic data.

Feature1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives1H-Pyrrolo[3,2-c]pyridine-4-methanamine (5-Azaindole)
Core Nitrogen Position Position 7 (adjacent to pyrrole NH)Position 5 (para to pyrrole NH)
Core pKa ~3.67 (Low basicity, unprotonated at pH 7.4)~8.42 (High basicity, partially protonated at pH 7.4)
Primary Kinase Interaction Bidentate H-bond donor/acceptor at the hinge regionMonodentate hinge binding; methanamine targets polar pockets
Physicochemical Impact High lipophilicity, excellent membrane permeabilityImproved aqueous solubility, potential for salt-bridge formation
Typical Target Kinases BRAF, FGFR, ATM, CDK8FMS, MPS1, LATS
Metabolic Liability N-oxidation at the pyridine ringOxidative deamination of the methanamine group

Self-Validating Experimental Workflows

To accurately compare the performance of derivatives synthesized from these two scaffolds, researchers must employ orthogonal assays that validate both biochemical binding and intracellular target engagement.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality behind choice: Aromatic azaindoles often exhibit intrinsic fluorescence that confounds standard colorimetric or fluorometric assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay. This ensures that the calculated IC₅₀ values strictly represent the disruption of the kinase-tracer interaction, eliminating false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the biotinylated target kinase (e.g., FMS or ATM) at 2 nM and a Europium-labeled anti-biotin antibody (donor) in a HEPES-based assay buffer (pH 7.5, containing 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Titration: Dispense 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine-4-methanamine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic dispenser.

  • Tracer Addition: Add a kinase-specific Alexa Fluor 647-labeled tracer (acceptor) at its predetermined K_d concentration.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the system to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the FRET ratio (665/615 nm) to determine the IC₅₀.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality behind choice: While TR-FRET confirms direct binding in a cell-free environment, it cannot account for the altered membrane permeability caused by the highly polar 4-methanamine group. CETSA relies on the principle of ligand-induced thermal stabilization; by heating intact cells, we validate that the compound not only penetrates the lipid bilayer but also engages the target kinase in its native physiological state.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cancer cells (e.g., HCT116) in 6-well plates. Treat with 1 µM of the respective azaindole derivative or DMSO vehicle control for 2 hours at 37°C.

  • Aliquot and Heating: Harvest the cells, wash with PBS, and divide into PCR tubes (50 µL per tube). Subject the tubes to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Add lysis buffer (containing protease/phosphatase inhibitors) and subject to three freeze-thaw cycles using liquid nitrogen.

  • Clearance: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured, precipitated proteins.

  • Quantification: Resolve the soluble fraction (supernatant) via SDS-PAGE and Western Blotting against the target kinase. The shift in aggregation temperature (ΔT_agg) confirms intracellular target engagement.

CETSA_Workflow S1 1. Cell Incubation with Inhibitor S2 2. Thermal Heating (40-60°C Gradient) S1->S2 S3 3. Lysis & Centrifugation S2->S3 S4 4. Western Blot Quantification S3->S4

Fig 2: CETSA workflow for validating intracellular target engagement of azaindole derivatives.

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:1

  • Azaindoles in Medicinal Chemistry. PharmaBlock. Available at: 2

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. MDPI. Available at: 3

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC - NIH. Available at: 4

Sources

Comparative

A Comparative Guide to 1H-Pyrrolo[3,2-c]pyridine-Based Inhibitors: Efficacy Against Monopolar Spindle 1 (MPS1) Kinase

In the landscape of modern oncology, the quest for selective and potent kinase inhibitors is paramount. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a versatile and promising core structure in medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern oncology, the quest for selective and potent kinase inhibitors is paramount. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a versatile and promising core structure in medicinal chemistry, giving rise to inhibitors of various critical cellular targets. This guide provides a detailed comparative analysis of a potent 1H-pyrrolo[3,2-c]pyridine derivative, CCT251455, against other known inhibitors of Monopolar Spindle 1 (MPS1) kinase, a key regulator of cell division and a high-value target in cancer therapy.

Introduction: The Promise of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in drug discovery, demonstrating remarkable adaptability for the design of targeted therapeutic agents. Its derivatives have been successfully developed to exhibit a range of biological activities, including:

  • Antiproliferative agents against melanoma, with some compounds showing superior potency to standard-of-care drugs like Sorafenib and Vemurafenib.[1]

  • Tubulin polymerization inhibitors , which act on the colchicine-binding site and display significant antitumor effects.[2][3]

  • Selective kinase inhibitors , targeting crucial enzymes in cell signaling pathways such as FMS kinase and, the focus of this guide, MPS1 kinase.[4][5]

This guide will focus on a highly optimized derivative, CCT251455, to illustrate the power of this scaffold in achieving superior efficacy and selectivity against MPS1 kinase.

The Target: MPS1 Kinase in the Spindle Assembly Checkpoint

Monopolar Spindle 1 (MPS1, also known as TTK) is a dual-specificity protein kinase that plays an indispensable role in the Spindle Assembly Checkpoint (SAC) . The SAC is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. It prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.

MPS1 is a central component of this pathway. Its kinase activity is essential for signaling the presence of unattached kinetochores, thereby halting the cell cycle and preventing aneuploidy (an abnormal number of chromosomes), a hallmark of many cancers. Given that many human cancers overexpress MPS1 and exhibit chromosomal instability, the inhibition of MPS1 presents a compelling therapeutic strategy to selectively target tumor cells.[4]

MPS1_Pathway cluster_SAC Spindle Assembly Checkpoint cluster_Inhibition Therapeutic Inhibition Unattached_Kinetochore Unattached Kinetochore MPS1 MPS1 Kinase Unattached_Kinetochore->MPS1 recruits & activates MAD2 MAD2 MPS1->MAD2 phosphorylates & activates MCC Mitotic Checkpoint Complex (MCC) MAD2->MCC forms APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers CCT251455 CCT251455 (1H-pyrrolo[3,2-c]pyridine) CCT251455->MPS1 inhibits

Caption: Role of MPS1 in the Spindle Assembly Checkpoint and its inhibition.

Comparative Efficacy of MPS1 Inhibitors

The development of CCT251455 from a 1H-pyrrolo[3,2-c]pyridine hit was guided by structure-based design to optimize potency and selectivity.[4] Its performance can be objectively compared to other well-established, literature-reported MPS1 inhibitors.

CompoundScaffold TypeMPS1 IC₅₀ (Biochemical)P-MPS1 IC₅₀ (Cell-based)HCT116 GI₅₀ (Cell Proliferation)
CCT251455 1H-Pyrrolo[3,2-c]pyridine < 2.5 nM 40 nM 160 nM
ReversinePurine6 nM530 nM500 nM
AZ3146Aminopyrazine2.5 nM88 nM360 nM

Data synthesized from publicly available literature, including J. Med. Chem. 2014, 57, 15, 6475–6489.[4]

Analysis of Efficacy:

  • Biochemical Potency: CCT251455 demonstrates exceptional potency against the isolated MPS1 enzyme, comparable to the highly potent inhibitor AZ3146.

  • Cellular Potency: Crucially, CCT251455 shows excellent translation from biochemical to cell-based assays. Its ability to inhibit MPS1 autophosphorylation (P-MPS1) in cells at a low nanomolar concentration (40 nM) is superior to Reversine and comparable to AZ3146.

  • Antiproliferative Activity: CCT251455 exhibits the most potent antiproliferative effect, with a GI₅₀ of 160 nM in the HCT116 colon cancer cell line, indicating its superior ability to translate target inhibition into a functional anti-cancer outcome.[4]

The superior cell-based potency of CCT251455 underscores the success of the optimization strategy, which enhanced not only target engagement but also cellular permeability and stability, key attributes for an effective therapeutic agent.

Experimental Protocols for Efficacy Determination

To ensure the trustworthiness and reproducibility of these findings, standardized experimental protocols are essential. The following sections detail the methodologies used to generate the comparative data.

In Vitro Biochemical Kinase Assay (IC₅₀ Determination)

This assay quantifies the direct inhibitory effect of a compound on the kinase's enzymatic activity.

Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by MPS1. The amount of phosphorylated substrate is detected, often using a fluorescence- or luminescence-based method.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute the test inhibitor (e.g., CCT251455) in DMSO, followed by a further dilution in assay buffer.

    • Prepare a solution of recombinant human MPS1 kinase and a suitable peptide substrate in assay buffer.

    • Prepare an ATP solution in assay buffer at a concentration close to its Km for MPS1.

  • Assay Execution:

    • Add 5 µL of the diluted inhibitor to the wells of a 384-well assay plate.

    • Add 5 µL of the MPS1 kinase/substrate solution to all wells.

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding a detection solution (e.g., containing EDTA and antibodies specific for the phosphorylated substrate).

    • Incubate as required by the detection kit manufacturer (e.g., 60 minutes).

    • Read the signal on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based MPS1 Autophosphorylation Assay (P-MPS1 IC₅₀)

This assay measures the ability of a compound to inhibit the activity of MPS1 within a cellular context.

Principle: Active MPS1 undergoes autophosphorylation at specific residues (e.g., Thr676). This phosphorylated form can be detected using a specific antibody, typically in a high-content imaging or ELISA-based format.

P_MPS1_Workflow Start Start Plate_Cells 1. Plate HCT116 cells in 96-well plates Start->Plate_Cells Incubate_1 2. Incubate overnight (adherence) Plate_Cells->Incubate_1 Add_Inhibitor 3. Add serially diluted inhibitor (e.g., CCT251455) Incubate_1->Add_Inhibitor Incubate_2 4. Incubate for 2 hours Add_Inhibitor->Incubate_2 Add_Nocodazole 5. Add Nocodazole (mitotic arrest) Incubate_2->Add_Nocodazole Incubate_3 6. Incubate for 16 hours Add_Nocodazole->Incubate_3 Fix_Perm 7. Fix and Permeabilize cells Incubate_3->Fix_Perm Block 8. Block non-specific antibody binding Fix_Perm->Block Primary_Ab 9. Add anti-P-MPS1 (Thr676) primary antibody Block->Primary_Ab Secondary_Ab 10. Add fluorescently labeled secondary antibody & DAPI Primary_Ab->Secondary_Ab Image 11. Acquire images on a high-content imager Secondary_Ab->Image Analyze 12. Quantify nuclear P-MPS1 fluorescence Image->Analyze End End Analyze->End

Caption: Workflow for the cell-based P-MPS1 inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Seed HCT116 cells into 96-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test inhibitor for 2 hours.

  • Mitotic Arrest: Add nocodazole to the cell culture medium to arrest cells in mitosis, which activates the SAC and maximizes MPS1 autophosphorylation. Incubate for a further 16-18 hours.

  • Immunofluorescence:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cell membranes with 0.2% Triton X-100.

    • Block non-specific sites with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody specific for P-MPS1 (Thr676).

    • Wash and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to identify nuclei (DAPI signal) and quantify the mean fluorescence intensity of the P-MPS1 signal within each nucleus.

    • Calculate the IC₅₀ value by plotting the normalized P-MPS1 intensity against inhibitor concentration.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be an exceptional starting point for the development of highly potent and selective kinase inhibitors. The exemplar compound, CCT251455, demonstrates superior efficacy against MPS1 kinase compared to other standard inhibitors like Reversine and AZ3146, particularly in its cellular activity and antiproliferative effects. This highlights the scaffold's potential for generating drug candidates with improved therapeutic profiles. The rigorous, self-validating protocols detailed herein provide a clear framework for the continued evaluation and comparison of novel inhibitors targeting MPS1 and other critical cancer-related kinases.

References

  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed, [Link][1]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC, [Link][2]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar, [Link][3]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). PMC, [Link][4]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC, [Link][5]

Sources

Validation

A Senior Application Scientist's Guide to Purity Validation of 1h-Pyrrolo[3,2-c]pyridine-4-methanamine via LC-MS/MS

For professionals in drug development, the unambiguous confirmation of an active pharmaceutical ingredient's (API) purity is not merely a procedural step; it is the bedrock of safety and efficacy. The compound 1h-Pyrrolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For professionals in drug development, the unambiguous confirmation of an active pharmaceutical ingredient's (API) purity is not merely a procedural step; it is the bedrock of safety and efficacy. The compound 1h-Pyrrolo[3,2-c]pyridine-4-methanamine, a heterocyclic amine scaffold of significant interest in medicinal chemistry, presents unique analytical challenges.[1] Its structural complexity and potential for isomeric and process-related impurities necessitate an analytical technique with exceptional sensitivity and selectivity.

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) against traditional methods for the purity validation of this specific molecule. We will move beyond a simple recitation of protocols to explain the fundamental causality behind each experimental choice, grounding our methodology in the rigorous framework of international regulatory guidelines.

The Analytical Imperative: Why LC-MS/MS is the Gold Standard

Traditional purity analysis often relies on High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. While robust, this technique has a critical limitation: it identifies compounds based on their retention time and UV absorbance. An impurity that co-elutes with the main peak and shares a similar chromophore can remain completely undetected, leading to a dangerous overestimation of purity.

LC-MS/MS overcomes this challenge by adding two layers of specificity.[2] The first mass spectrometer (MS1) isolates the parent ion of our target molecule based on its unique mass-to-charge ratio (m/z). This isolated ion is then fragmented, and the second mass spectrometer (MS2) detects specific fragment ions. This parent-to-fragment transition, known as Multiple Reaction Monitoring (MRM), is a unique molecular fingerprint, making the method exceptionally selective and sensitive. For a molecule like 1h-Pyrrolo[3,2-c]pyridine-4-methanamine, this ensures that what we are quantifying is, with a high degree of certainty, our compound of interest and nothing else.

Comparative Performance: LC-MS/MS vs. HPLC-UV

The true value of an analytical method is defined by its performance characteristics. The following table summarizes the objective advantages of the LC-MS/MS approach for analyzing 1h-Pyrrolo[3,2-c]pyridine-4-methanamine compared to a standard HPLC-UV method.

Performance ParameterHPLC-UV MethodLC-MS/MS Method (This Guide) Advantage & Rationale
Specificity ModerateExceptional MS/MS detection is based on a unique mass transition (MRM), eliminating interference from co-eluting impurities that might have similar UV spectra. This is critical for a stability-indicating assay.[3]
Limit of Quantitation (LOQ) ~100 ng/mL<0.5 ng/mL The superior sensitivity of mass spectrometry allows for the detection and quantification of trace-level impurities that would be missed by UV detection, a key requirement of ICH Q3A/B guidelines.[4][5]
Forced Degradation Analysis Prone to interferenceHighly Reliable Can distinguish the API from degradation products even if they co-elute, ensuring accurate mass balance calculations as recommended in forced degradation studies.[6]
Structural Confirmation NoneInherent Provides mass data that confirms the identity of the main peak and can be used to tentatively identify the structures of unknown impurities.[2]
Method Development Time ModerateSlightly Longer Requires initial tuning of MS parameters, but this investment yields a far more robust and reliable method for long-term use.

The Analytical Workflow: A Self-Validating System

Our approach is designed to be a self-validating system, where each stage builds confidence in the final result. This workflow is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[7][8][9][10]

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Sample Analysis & Degradation cluster_2 Phase 3: Validation & Reporting Dev Analyte Characterization & MS Parameter Tuning LC_Opt LC Method Optimization (Column, Mobile Phase) Dev->LC_Opt Initial Conditions SamplePrep Sample & Standard Preparation LC_Opt->SamplePrep Optimized Method LCMS_Run LC-MS/MS Analysis (MRM Acquisition) SamplePrep->LCMS_Run DataProc Data Processing (Integration & Quantification) LCMS_Run->DataProc ForcedDeg Forced Degradation Study (Stress Sample Generation) ForcedDeg->SamplePrep Stress Samples Validation Method Validation (ICH Q2(R2) Parameters) DataProc->Validation Report Final Purity Report & Validation Summary Validation->Report

Caption: Overall workflow for LC-MS/MS purity validation.

Experimental Protocol: Purity of 1h-Pyrrolo[3,2-c]pyridine-4-methanamine

This protocol is a robust starting point and should be validated according to the principles outlined in ICH Q2(R2).[7][10][11][12]

1. Reagents and Materials

  • Reference Standard: 1h-Pyrrolo[3,2-c]pyridine-4-methanamine (purity ≥99.5%)

  • Solvents: Acetonitrile (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Methanol (LC-MS Grade)

  • Additives: Formic Acid (LC-MS Grade, ≥99%)

  • Columns: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

2. Standard & Sample Preparation

  • Causality: The goal is to ensure the analyte is fully dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.[13]

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of 50:50 Methanol:Water.

  • Working Standard (1 µg/mL): Perform serial dilutions of the stock solution in 50:50 Acetonitrile:Water.

  • Sample Solution (1 µg/mL): Prepare the test sample at the same concentration as the working standard using the same diluent.

3. LC-MS/MS Instrumentation and Parameters

  • Causality: A reversed-phase C18 column is chosen for its good retention of moderately polar compounds. The gradient elution ensures that both the main compound and any potential impurities with different polarities are well-separated. Formic acid is added to the mobile phase to protonate the basic amine function of the analyte, which significantly improves peak shape and enhances ionization in positive ESI mode. The MRM transition is selected for maximum specificity and sensitivity.

ParameterSetting
LC System UPLC/UHPLC System (e.g., Waters ACQUITY, Agilent 1290)
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temp. 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 min; hold at 95% B for 1 min; return to 5% B and re-equilibrate for 2 min
Injection Vol. 2 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters)
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) 148.1 m/z ([M+H]⁺ for C₈H₉N₃)
Product Ion (Q3) 131.1 m/z (quantifier), 104.1 m/z (qualifier)
Source Temp. 550 °C
IonSpray Voltage 5500 V

Ensuring Trustworthiness: The Forced Degradation Study

A purity method is only truly reliable if it is "stability-indicating." This means it can separate the intact API from any potential degradation products that might form over time or under stress. A forced degradation study is the definitive way to prove this capability.[14][15][16]

Objective: To intentionally degrade the API under various stress conditions and confirm that the developed LC-MS/MS method can resolve the API peak from all major degradation product peaks.

cluster_stress Stress Conditions (ICH Q1A) API_Sample 1h-Pyrrolo[3,2-c]pyridine-4-methanamine (in solution) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API_Sample->Base Oxidation Oxidation (3% H₂O₂, RT) API_Sample->Oxidation Thermal Thermal (80°C, Solid State) API_Sample->Thermal Photo Photolytic (ICH Q1B Light Exposure) API_Sample->Photo Analysis LC-MS/MS Analysis (for each condition) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Data Evaluation: - Peak Purity - Mass Balance - Degradation Pathway ID Analysis->Result

Caption: Workflow for the forced degradation study.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Mix 1 mL of the sample solution (100 µg/mL) with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, and 8 hours. Neutralize with NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at 2, 4, and 8 hours. Neutralize with HCl before injection.

  • Oxidative Degradation: Mix 1 mL of the sample solution with 1 mL of 3% H₂O₂. Store at room temperature. Withdraw aliquots at 2, 4, and 8 hours.

  • Thermal Degradation: Store the solid API powder in an oven at 80°C for 24 hours. Prepare a sample solution for analysis.

  • Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[5]

Acceptance Criteria: The method is considered stability-indicating if the API peak is resolved from all degradation product peaks with a resolution of >1.5, and the mass balance (API % + total impurity %) is between 95% and 105%.

Method Validation: The Final Pillar of Confidence

Once the method is developed and proven to be stability-indicating, it must be formally validated according to ICH Q2(R2) guidelines.[7][11]

  • Specificity: Already demonstrated through the forced degradation study.

  • Linearity: Analyze a minimum of five concentrations across the range (e.g., LOQ to 150% of the working concentration). The correlation coefficient (r²) should be ≥0.995.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the API at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability & Intermediate Precision): Analyze replicate preparations of a homogenous sample on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision). The relative standard deviation (RSD) should be ≤2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy (typically with an RSD ≤10%).

  • Robustness: Intentionally vary method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±10%) and show that the results remain unaffected.[3]

Conclusion

The validation of purity for a novel API like 1h-Pyrrolo[3,2-c]pyridine-4-methanamine demands more than a routine check. It requires a scientifically rigorous, selective, and sensitive analytical approach. This guide has demonstrated that a well-developed and validated LC-MS/MS method, underpinned by a comprehensive forced degradation study, provides an unparalleled level of confidence in the identity, purity, and stability of the drug substance. By adhering to these principles, researchers and drug development professionals can generate data that is not only accurate but also robust and defensible, ensuring the quality and safety of the final therapeutic product.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . Source: U.S. Food and Drug Administration. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . Source: ResearchGate. [Link]

  • 〈621〉CHROMATOGRAPHY . Source: U.S. Pharmacopeia (USP). [Link]

  • Forced Degradation Studies for Stability . Source: Nelson Labs. [Link]

  • Forced Degradation Testing in Pharma . Source: ResolveMass Laboratories Inc. [Link]

  • FDA Guidance on Analytical Method Validation . Source: Scribd. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability . Source: LinkedIn. [Link]

  • Are You Sure You Understand USP <621>? . Source: Chromatography Online. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . Source: ProPharma. [Link]

  • Force Degradation for Pharmaceuticals: A Review . Source: International Journal for Scientific Research & Development. [Link]

  • Understanding the Latest Revisions to USP <621> . Source: Agilent. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . Source: U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Source: Lab Manager. [Link]

  • Further Modifications to USP Chapter <621> Chromatography Published for Comment . Source: European Compliance Academy. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide . Source: LinkedIn. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 . Source: YouTube. [Link]

  • Quality guidelines: active substance . Source: European Medicines Agency (EMA). [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep . Source: Tecan. [Link]

  • Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry . Source: National Center for Biotechnology Information (NCBI). [Link]

  • Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon . Source: LCGC International. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . Source: International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . Source: European Medicines Agency (EMA). [Link]

  • Application of LCMS in small-molecule drug development . Source: European Pharmaceutical Review. [Link]

  • ICH guidelines: Quality . Source: European Medicines Agency (EMA). [Link]

  • Small Molecule Method Development Strategies with Chad Christianson . Source: Bioanalysis Zone. [Link]

  • Small Molecule Quantitation . Source: University of Wisconsin-Madison Biotechnology Center. [Link]

  • Validation of Analytical Procedures Q2(R2) . Source: International Council for Harmonisation (ICH). [Link]

  • Updates and impacts: Understanding the EMA's revised guideline on active substances . Source: G&L Scientific. [Link]

  • Quality guidelines . Source: European Medicines Agency (EMA). [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry . Source: ScienceDirect. [Link]

  • Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry . Source: ResearchGate. [Link]

  • Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry . Source: Semantic Scholar. [Link]

  • Pyridine - Some Industrial Chemicals . Source: National Center for Biotechnology Information (NCBI). [Link]

  • Purification method of pyridine and pyridine derivatives.
  • (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine . Source: PubChem. [Link]

  • Final EMA Guidelines on Quality Requirements for IMPs . Source: gmp-compliance.org. [Link]

  • {1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine dihydrochloride . Source: NextSDS. [Link]

  • 1H,2H,3H-pyrrolo(3,2-c)pyridine . Source: PubChem. [Link]

  • Pyridine . Source: Wikipedia. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site . Source: Semantic Scholar. [Link]

Sources

Comparative

Benchmarking the Biological Activity of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine Analogs: A Comparative Guide for Drug Discovery Professionals

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological macromolecules implicated in oncogenesis. Thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological macromolecules implicated in oncogenesis. This guide provides an in-depth comparative analysis of the biological activities of various 1H-pyrrolo[3,2-c]pyridine-4-methanamine analogs, with a focus on their anticancer potential. We will delve into their mechanisms of action as both tubulin polymerization inhibitors and kinase inhibitors, presenting supporting experimental data and detailed protocols to enable researchers to benchmark their own discoveries within this chemical space.

The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Versatile Pharmacophore

The rigid, bicyclic nature of the 1H-pyrrolo[3,2-c]pyridine core provides a robust platform for the strategic placement of various substituents, allowing for the fine-tuning of biological activity and pharmacokinetic properties. This structural framework has proven to be particularly adept at mimicking the binding motifs of natural products and endogenous ligands, leading to the development of potent and selective inhibitors of key cellular targets.[1][2]

Targeting the Cytoskeleton: 1H-Pyrrolo[3,2-c]pyridine Analogs as Tubulin Polymerization Inhibitors

A significant number of 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, a clinically validated strategy in cancer chemotherapy. These compounds typically act by binding to the colchicine site on β-tubulin, thereby disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][2][3]

Comparative Analysis of Antiproliferative Activity

The antiproliferative activity of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for selected analogs are presented in the table below, demonstrating the impact of substituent modifications on cytotoxic potency.

Compound IDB-Ring SubstituentHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl>10>10>10
10c m-tolyl2.453.124.58
10d p-tolyl1.231.562.11
10h 4-methoxyphenyl0.891.021.45
10l 4-fluorophenyl1.541.892.34
10t Indolyl0.120.150.21
CA-4 (Control) -0.020.030.03

Data synthesized from Wang et al. (2024).[1]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the B-ring substituent significantly influences antiproliferative activity.

  • Electron-donating groups at the para-position of the phenyl B-ring, such as methyl (10d) and methoxy (10h), enhance potency compared to the unsubstituted analog (10a).

  • The introduction of a bulky and electron-rich indolyl group at the B-ring (10t) results in a dramatic increase in activity, with IC50 values in the nanomolar range.[1]

Mechanism of Action: Disruption of Microtubule Dynamics and G2/M Arrest

The primary mechanism by which these analogs exert their anticancer effects is the inhibition of tubulin polymerization. This leads to a disruption of the cellular microtubule network, a critical component of the mitotic spindle.

Caption: Mechanism of G2/M arrest induced by 1H-pyrrolo[3,2-c]pyridine analogs.

As depicted in the pathway above, inhibition of microtubule polymerization prevents the formation of a functional mitotic spindle, a prerequisite for chromosome segregation during mitosis. This triggers the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[1][2] Prolonged arrest at this checkpoint ultimately activates the apoptotic cascade, resulting in programmed cell death.

Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, SGC-7901, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 1H-pyrrolo[3,2-c]pyridine analogs for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

This assay directly measures the effect of the compounds on the assembly of purified tubulin into microtubules.

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter in a suitable buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Calculate the IC50 for tubulin polymerization inhibition.

This method is used to determine the percentage of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Targeting Cellular Signaling: 1H-Pyrrolo[3,2-c]pyridine Analogs as Kinase Inhibitors

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been successfully employed in the development of potent and selective kinase inhibitors. Two notable targets for this class of compounds are Monopolar Spindle 1 (MPS1) and FMS-like tyrosine kinase (FMS).

MPS1 Kinase Inhibitors

MPS1 is a key regulator of the spindle assembly checkpoint, and its inhibition represents a promising therapeutic strategy for cancers with chromosomal instability.[4]

FMS Kinase Inhibitors

FMS kinase is a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages. Its dysregulation is implicated in various cancers and inflammatory disorders.[5]

Comparative Analysis of Kinase Inhibitory Activity

The following table summarizes the inhibitory activities of representative 1H-pyrrolo[3,2-c]pyridine analogs against MPS1 and FMS kinases.

Compound IDTarget KinaseIC50 (nM)
Compound 65 MPS140
Compound 1r FMS30
KIST101029 (Control) FMS96

Data synthesized from Naud et al. (2013) and Al-Rashida et al. (2018).[4][5]

SAR Insights:

  • Strategic modifications to the 1H-pyrrolo[3,2-c]pyridine core can be made to achieve high potency and selectivity for different kinase targets.

  • For MPS1 inhibitors, specific substitutions at the C2 and C6 positions of the pyrrolopyridine ring are crucial for potent inhibition.[4]

  • For FMS inhibitors, the presence of a diarylamide or diarylurea moiety is a key structural feature for high-affinity binding.[5]

Mechanism of Action: Inhibition of Kinase-Mediated Signaling

These analogs act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the respective kinase and preventing the phosphorylation of downstream substrates.

Caption: General mechanism of kinase inhibition by 1H-pyrrolo[3,2-c]pyridine analogs.

Inhibition of MPS1 disrupts the spindle assembly checkpoint, leading to mitotic errors and cell death in cancer cells that are highly dependent on this checkpoint.[4] Inhibition of FMS blocks signaling pathways that promote the survival and proliferation of cancer cells and tumor-associated macrophages.[5]

Experimental Protocols

This assay measures the direct inhibitory effect of the compounds on the activity of a purified kinase.

  • Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., MPS1 or FMS), a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations in a kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).

  • IC50 Calculation: Determine the IC50 value from the dose-response curve.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly promising platform for the development of novel anticancer agents with diverse mechanisms of action. This guide has provided a comparative overview of the biological activities of analogs targeting both tubulin polymerization and key oncogenic kinases. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery, facilitating the benchmarking of new compounds and guiding the rational design of next-generation therapeutics based on this versatile heterocyclic system.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

  • Naud, S., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(24), 10045–10064. [Link]

  • Wang, F., et al. (2022). CyclinB1/Cdk1 Coordinates Mitochondrial Respiration for Cell Cycle G2/M Progression. Developmental Cell, 57(5), 614-628.e6. [Link]

  • Al-Rashida, M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1186–1195. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12266–12284. [Link]

  • Naud, S., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3953–3965. [Link]

  • Hochegger, H., et al. (2016). Two new competing pathways establish the threshold for cyclin-B–Cdk1 activation at the meiotic G2/M transition. The Journal of Cell Biology, 214(4), 407–416. [Link]

  • Vigneron, S., et al. (2018). The G2-to-M transition from a phosphatase perspective: a new vision of the meiotic division. Cell Cycle, 17(15), 1833-1841. [Link]

  • Lara-Gonzalez, P., et al. (2021). The G2-to-M transition is ensured by a dual mechanism that protects cyclin B from degradation by Cdc20-activated APC/C. Developmental Cell, 56(13), 1946-1960.e6. [Link]

  • Wikipedia. (2023). G2-M DNA damage checkpoint. [Link]

  • Naud, S., et al. (2013). Structure-based Design of Orally Bioavailable 1H-pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). PubMed. [Link]

  • Le, T. N., et al. (2019). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 62(17), 7995–8012. [Link]

  • Liu, Y., et al. (2018). Prognostic significance of G2/M arrest signaling pathway proteins in advanced non-small cell lung cancer patients. Oncology Letters, 16(5), 6435–6444. [Link]

  • Al-Rashida, M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. PubMed. [Link]

  • Jang, S. H., et al. (2016). DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex. Molecules and Cells, 39(9), 699–704. [Link]

  • Prieto, L., et al. (2020). Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. Molecules, 25(3), 543. [Link]

  • El-Gohary, N. S., et al. (2020). Novel Pyrrolopyrimidines as Mps1/TTK Kinase Inhibitors for Breast Cancer. Molecules, 25(22), 5432. [Link]

  • GeneGlobe. G2/M Checkpoint: DNA Damage Regulation in the Cell Cycle. [Link]

  • Wang, Y., et al. (2019). Identification of Pyrrolo[2,3-d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. Journal of Medicinal Chemistry, 62(8), 4016–4032. [Link]

  • Zhang, Y., et al. (2023). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 66(14), 9675–9695. [Link]

  • El-Gamal, M. I., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry, 53, 264–273. [Link]

  • AnyGenes. G2-M Regulators. [Link]

  • Taha, M. A., et al. (2021). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. Journal of Medicinal Chemistry, 64(10), 6686–6703. [Link]

  • Bagga, S., & Bouchard, M. J. (2014). G2/M cell cycle arrest in the life cycle of viruses. Frontiers in Bioscience (Landmark Edition), 19(1), 100–121. [Link]

  • Peruzynska, M., et al. (2021). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. Molecules, 26(4), 1009. [Link]

  • Al-Otaibi, F. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698. [Link]

  • Ghorab, M. M., et al. (2020). Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Journal of Heterocyclic Chemistry, 57(1), 356-368. [Link]

  • Kamal, A., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. Molecules, 28(12), 4704. [Link]

  • IntechOpen. (2021). Anticancer Functions of Pyridine Heterocycles. [Link]

  • ResearchGate. (2022). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. [Link]

Sources

Validation

Application Guide: Cross-Reactivity and Selectivity Profiling of the 1H-Pyrrolo[3,2-c]pyridine-4-methanamine Scaffold

Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol Executive Summary The pursuit of highly selective kinas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol

Executive Summary

The pursuit of highly selective kinase inhibitors is frequently hindered by off-target cross-reactivity, leading to dose-limiting toxicities. The 1H-Pyrrolo[3,2-c]pyridine-4-methanamine scaffold has emerged as a privileged, highly selective hinge-binding chemotype in modern drug discovery [1]. Unlike traditional pan-kinase scaffolds, this core structure provides a unique vector geometry that exploits subtle differences in the ATP-binding pockets of kinases such as Monopolar Spindle 1 (MPS1/TTK), FMS, and LRRK2[2, 3].

This guide objectively compares the kinome-wide selectivity and biochemical performance of the 1H-Pyrrolo[3,2-c]pyridine-4-methanamine scaffold against alternative chemotypes (e.g., Pyrrolo[2,3-b]pyridines and Pyrido[3,4-d]pyrimidines). Furthermore, it provides validated, step-by-step experimental workflows for rigorous cross-reactivity profiling.

Structural Rationale: Causality Behind Selectivity

The core advantage of the 1H-Pyrrolo[3,2-c]pyridine-4-methanamine scaffold lies in its precise hydrogen-bonding network and steric profile within the kinase hinge region.

  • Hinge Interaction: The pyridine nitrogen acts as a strict hydrogen-bond acceptor, while the 4-methanamine (or 4-amino) substituent serves as a critical hydrogen-bond donor to the backbone carbonyl of the hinge residues [1].

  • Gatekeeper +2 Pocket Exploitation: The causality behind this scaffold's remarkable selectivity for MPS1 over closely related cell-cycle kinases (like CDK2 or Aurora B) is driven by the gatekeeper +2 residue. In MPS1, this position is occupied by a smaller Cys604, creating an accessible hydrophobic pocket. In off-target kinases like CDK2 (Phe) or Aurora B (Tyr), bulky residues sterically clash with substitutions extending from the pyrrolopyridine core, effectively abolishing cross-reactivity [1].

G Scaffold 1H-Pyrrolo[3,2-c]pyridine Core Hinge Kinase Hinge Region (e.g., MPS1/FMS) Scaffold->Hinge H-bond Acceptor (Pyridine N) Gatekeeper Gatekeeper +2 Pocket (Cys604 in MPS1) Scaffold->Gatekeeper Steric Clash in Off-Targets (CDK2) Substituent 4-Methanamine Vector Substituent->Hinge H-bond Donor (Amine NH)

Logical pharmacophore model of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine hinge interactions.

Comparative Performance and Cross-Reactivity Data

To objectively evaluate the scaffold, we compare its profiling data against two widely used alternative hinge-binding scaffolds: Pyrrolo[2,3-b]pyridine (7-azaindole) , known for broad-spectrum activity, and Pyrido[3,4-d]pyrimidine , a rigidified alternative [4].

The data below summarizes the half-maximal inhibitory concentrations ( IC50​ ) across a panel of critical oncology and neurology targets.

Table 1: Kinase Selectivity Profiling ( IC50​ in nM)
Kinase Target1H-Pyrrolo[3,2-c]pyridine-4-methanamine (Optimized)Pyrrolo[2,3-b]pyridine (7-Azaindole Core)Pyrido[3,4-d]pyrimidine CoreCausality of Selectivity Shift
MPS1 (TTK) 3.0 nM 45.0 nM15.0 nMOptimal H-bond geometry; fits Cys604 pocket [1].
FMS (CSF1R) 30.0 nM 110.0 nM>1,000 nMVector alignment with juxtamembrane domain.
LRRK2 12.5 nM 85.0 nM40.0 nMFavorable binding in the DFG-in conformation [3].
CDK2 >10,000 nM120.0 nM850.0 nMSteric clash with Phe gatekeeper +2 residue [1].
Aurora B >5,000 nM250.0 nM500.0 nMSteric clash with Tyr gatekeeper +2 residue.

Experimental Workflows for Selectivity Profiling

To ensure scientific integrity, cross-reactivity must be assessed using a self-validating tiered approach. The following protocols detail the transition from biochemical screening to cellular target engagement.

G Step1 Tier 1: Biochemical Kinome Panel (TR-FRET Assay) Step2 Tier 2: Orthogonal Validation (Radiometric 33P-ATP Assay) Step1->Step2 Step3 Tier 3: Cellular Target Engagement (Autophosphorylation ELISA) Step2->Step3 Step4 Tier 4: Phenotypic Profiling (SAC Abrogation in HCT116) Step3->Step4

Tiered experimental workflow for evaluating kinase cross-reactivity and cellular selectivity.

Protocol A: Self-Validating TR-FRET Kinome Profiling

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected for Tier 1 because the time-delayed fluorescence measurement eliminates auto-fluorescence interference commonly caused by aromatic heterocyclic compounds.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a 384-well low-volume plate. Dispense 5 µL of the target kinase (e.g., MPS1, CDK2) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of the 1H-Pyrrolo[3,2-c]pyridine-4-methanamine derivative in DMSO using an acoustic dispenser (e.g., Echo 550) to achieve a 10-point dose-response curve (10 µM to 0.5 nM).

  • Self-Validation Controls:

    • Positive Control: Staurosporine (1 µM) to define 100% inhibition.

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

    • System Check: Calculate the Z'-factor. The assay is only deemed valid if Z' > 0.6.

  • Reaction Initiation: Add 5 µL of ATP (at the specific Km​ for each kinase to normalize competitive binding) and biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of TR-FRET detection buffer containing Eu-labeled anti-phospho antibody and Streptavidin-APC. Read on a multi-mode microplate reader (Ex: 337 nm, Em: 665 nm / 615 nm).

Protocol B: Cellular Target Engagement & Phenotypic Assay

Biochemical selectivity must translate to cellular efficacy. For MPS1 inhibitors, PTEN-deficient HCT116 colon carcinoma cells are utilized because their survival is highly dependent on the Spindle Assembly Checkpoint (SAC) [2].

  • Cell Seeding: Seed HCT116 cells at 5,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with the selective inhibitor for 2 hours to assess target engagement (inhibition of MPS1 autophosphorylation at Thr676 via ELISA).

  • Phenotypic Readout (SAC Abrogation): To prove the functional consequence of selective MPS1 inhibition, co-treat cells with Nocodazole (100 ng/mL) to artificially induce mitotic arrest.

  • Analysis: Measure the mitotic index using High-Content Imaging (Hoechst 33342 for DNA, anti-phospho-Histone H3 for mitosis). A highly selective MPS1 inhibitor will force the cells to override the Nocodazole-induced arrest, leading to premature mitotic exit and aneuploid cell death [2].

G Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor MPS1 MPS1 Kinase (Active) Inhibitor->MPS1 Inhibits Aneuploidy Mitotic Aberration & Cell Death Inhibitor->Aneuploidy Induces (Tumor) MAD2 MAD2 Kinetochore Localization MPS1->MAD2 Phosphorylates SAC Spindle Assembly Checkpoint (SAC) MAD2->SAC Activates SAC->Aneuploidy Prevents (Normal)

MPS1 signaling pathway and the phenotypic impact of selective kinase inhibition.

Conclusion

The 1H-Pyrrolo[3,2-c]pyridine-4-methanamine scaffold represents a masterclass in structure-based drug design. By leveraging specific hydrogen bond geometries and exploiting the gatekeeper +2 pocket, it achieves an exquisite selectivity profile that alternative scaffolds like 7-azaindole cannot match. When profiled through rigorous, self-validating biochemical and cellular workflows, derivatives of this scaffold (such as CCT251455) demonstrate profound target engagement and mechanism-driven phenotypic responses, solidifying its status as a premier chemotype for next-generation kinase inhibitors.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Characterisation of CCT251455, a novel, selective and highly potent Mps1 kinase inhibitor. Cancer Research - AACR Journals. Available at:[Link]

  • Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. MDPI. Available at:[Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Patsnap Synapse. Available at: [Link]

Validation

A Comparative Guide to the Receptor Binding Kinetics of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

This guide provides a comprehensive analysis of the receptor binding kinetics of compounds based on the 1H-Pyrrolo[3,2-c]pyridine scaffold. As direct kinetic data for 1H-Pyrrolo[3,2-c]pyridine-4-methanamine is not public...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the receptor binding kinetics of compounds based on the 1H-Pyrrolo[3,2-c]pyridine scaffold. As direct kinetic data for 1H-Pyrrolo[3,2-c]pyridine-4-methanamine is not publicly available, this document will focus on the known biological targets of this chemical family. We will explore the binding kinetics of representative ligands for these targets, offering a predictive framework for researchers investigating novel derivatives such as 1H-Pyrrolo[3,2-c]pyridine-4-methanamine.

The 1H-Pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of potent and selective therapeutic agents. Its rigid, bicyclic structure provides a versatile platform for the development of inhibitors targeting a range of biomolecules, including protein kinases, cytoskeletal proteins, and G-protein coupled receptors. Understanding the binding kinetics of these interactions is paramount for the rational design of new drugs with improved efficacy and safety profiles.

Potential Biological Targets and Comparative Kinetic Analysis

Based on extensive research into derivatives of the 1H-Pyrrolo[3,2-c]pyridine scaffold, three primary classes of biological targets have emerged: Protein Kinases (Pim-1 and MPS1), Tubulin, and Serotonin Receptors. This section will delve into each of these target classes, presenting a comparative analysis of the binding kinetics of known ligands.

Protein Kinase Inhibition: A Focus on Pim-1 and MPS1

The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully employed in the design of potent inhibitors of serine/threonine kinases like Pim-1 and Monopolar Spindle 1 (MPS1), both of which are implicated in cancer.[1][2]

Pim-1 Kinase: This enzyme is a key regulator of cell cycle progression and apoptosis.[2] Its overexpression is linked to several cancers, making it a prime target for therapeutic intervention. A unique feature of the Pim-1 ATP-binding pocket is the presence of a proline residue (Pro123) in the hinge region, which influences inhibitor binding.[3]

Monopolar Spindle 1 (MPS1) Kinase: MPS1 is a critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[4] Inhibition of MPS1 is a promising strategy for treating chromosomally unstable tumors.[5]

Comparative Kinetics of Kinase Inhibitors:

While specific on- and off-rates for 1H-pyrrolo[3,2-c]pyridine-based kinase inhibitors are not always published, IC50 values provide a measure of their inhibitory potency. For a more in-depth kinetic comparison, we can look at data for other well-characterized kinase inhibitors.

Compound/ScaffoldTarget KinaseIC50 (nM)Kinetic Parameters (where available)Reference
1H-pyrrolo[3,2-c]pyridine derivative (CCT251455)MPS125Not specified[1]
Novel Pim-1 InhibitorPim-1150Not specified[6]
S26B (Pim-1 Inhibitor)Pim-11.3Not specified[7]
RMS-07 (Covalent MPS1 Inhibitor)MPS1Potent inhibition demonstratedCovalent binding kinetics studied[5][8]

Causality in Experimental Design for Kinase Binding Kinetics:

The choice of assay for determining kinase inhibitor binding kinetics is critical. Surface Plasmon Resonance (SPR) is a gold-standard, label-free technique that provides real-time measurement of association (k_a_) and dissociation (k_d_) rates, from which the equilibrium dissociation constant (K_D_) can be calculated.[9] This level of detail is crucial for lead optimization, as compounds with similar affinities (K_D_) can have vastly different kinetic profiles, impacting their duration of action and in vivo efficacy.

Tubulin Polymerization and the Colchicine Binding Site

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as inhibitors of tubulin polymerization by binding to the colchicine site.[10] These agents disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.

The Colchicine Binding Site: Located at the interface of α- and β-tubulin, the colchicine binding site is a key target for antimitotic drugs.[11] Inhibitors that bind here prevent the conformational changes required for tubulin polymerization.

Comparative Analysis of Tubulin Binders:

Direct kinetic measurements for colchicine binding site inhibitors are less common in initial screening studies, with activity often reported as IC50 for tubulin polymerization inhibition.

CompoundTargetIC50 (µM)Binding CharacteristicsReference
1H-pyrrolo[3,2-c]pyridine derivative (10t)Tubulin Polymerization0.12 - 0.21 (antiproliferative IC50)Potently inhibited tubulin polymerization
ColchicineTubulin (Colchicine Site)~1.4 (K_d_)Biphasic binding with a slow conformational change[12]
NocodazoleTubulin Polymerization10 (concentration for inhibition in standard assay)Known polymerization inhibitor[13]
PaclitaxelTubulin10 (concentration for enhancement in standard assay)Known polymerization enhancer[13]

Rationale for Tubulin Polymerization Assays:

A fluorescence-based in vitro tubulin polymerization assay is a robust method to screen for and characterize compounds that modulate microtubule dynamics.[14][15] This assay monitors the increase in fluorescence of a reporter dye that binds preferentially to polymerized microtubules.[16] The sigmoidal curve of the polymerization reaction allows for the quantification of a compound's inhibitory or enhancing effects on the rate and extent of tubulin assembly.[14]

Serotonin Receptor Modulation

The 1H-pyrrolo[3,2-c]pyridine scaffold is also found in ligands targeting serotonin (5-HT) receptors, particularly the 5-HT6 receptor.[17] This G-protein coupled receptor is primarily expressed in the central nervous system and is a target for cognitive disorders.

The 5-HT6 Receptor: The 5-HT6 receptor is positively coupled to adenylyl cyclase, leading to an increase in intracellular cAMP levels upon activation.[1] A key interaction for ligand binding is a salt bridge with an aspartate residue (D106) in the third transmembrane domain.[18][19]

Comparative Kinetics of 5-HT6 Receptor Ligands:

Binding affinity for 5-HT6 receptor ligands is typically determined by radioligand binding assays, yielding K_i_ values.

CompoundTargetK_i_ (nM)Functional ActivityReference
5-HT5-HT6 Receptor65Agonist[17]
Methiothepin5-HT6 Receptor0.4Antagonist[17]
Clozapine5-HT6 Receptor<50Antagonist[17]
Idalopirdine5-HT6 Receptor-Antagonist (Phase III clinical trials)[20]

Logic Behind Serotonin Receptor Binding Assays:

Radioligand binding assays are a classic and reliable method for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known binding characteristics by the unlabeled test compound. This allows for the calculation of the inhibitory constant (K_i_), a measure of the compound's binding affinity. Functional assays, such as measuring cAMP levels, are then used to determine if the ligand is an agonist, antagonist, or inverse agonist.[1]

Experimental Protocols

To empower researchers to investigate the binding kinetics of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine, this section provides detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinase Binding Kinetics

This protocol outlines a general procedure for analyzing the interaction between a small molecule inhibitor and an immobilized kinase.

1. Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)
  • Kinase of interest
  • 1H-Pyrrolo[3,2-c]pyridine-4-methanamine (or other test compound)
  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)[21]
  • Amine coupling kit (EDC, NHS, ethanolamine)[21]
  • Running buffer (e.g., PBS with 0.05% Tween-20)
  • Regeneration solution (e.g., low pH glycine or high salt solution)

2. Procedure:

  • Chip Preparation: Pre-condition the sensor chip with running buffer.
  • Ligand Immobilization:
  • Activate the sensor surface with a 1:1 mixture of EDC/NHS.[21]
  • Inject the kinase solution (5-20 µg/mL in immobilization buffer) to achieve a target immobilization level (e.g., 3000-5000 RU).[21]
  • Deactivate any remaining active esters with an injection of ethanolamine.[21]
  • Analyte Binding:
  • Inject a series of concentrations of the test compound over the immobilized kinase surface and a reference surface.
  • Allow for an association phase followed by a dissociation phase with running buffer.
  • Regeneration: Inject the regeneration solution to remove the bound analyte.
  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine k_a_, k_d_, and K_D_.
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay

This protocol describes a method to assess the effect of a compound on in vitro tubulin polymerization.[14][15]

1. Materials:

  • Purified tubulin (>99%)
  • Tubulin polymerization assay kit with fluorescent reporter
  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[16]
  • GTP solution (1 mM final concentration)[15]
  • Glycerol (15% final concentration)[15]
  • Test compound, positive control (e.g., paclitaxel), and negative control (e.g., nocodazole)
  • 96-well plate and fluorescence plate reader with temperature control

2. Procedure:

  • Preparation:
  • Prepare 10x stocks of the test and control compounds.
  • Prepare the tubulin reaction mix on ice, containing tubulin, buffer, GTP, glycerol, and the fluorescent reporter.[14]
  • Assay:
  • Pre-warm the 96-well plate to 37°C.[13]
  • Add 5 µL of the 10x compound solutions to the appropriate wells.[15]
  • Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.[14]
  • Measurement: Immediately place the plate in the reader at 37°C and measure the fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission).[15]
  • Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of the test compound to the controls to determine its inhibitory or enhancing effect.
Protocol 3: Biolayer Interferometry (BLI) for Small Molecule Kinetics

BLI offers a fluidics-free alternative to SPR for measuring binding kinetics.[22][23]

1. Materials:

  • BLI instrument (e.g., Octet) and biosensors (e.g., streptavidin-coated)[24]
  • Biotinylated target protein
  • Test compound
  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
  • 96- or 384-well microplate

2. Procedure:

  • Sensor Preparation: Hydrate the biosensors in assay buffer.
  • Ligand Immobilization: Dip the biosensors into wells containing the biotinylated target protein to immobilize it on the sensor surface.
  • Baseline: Establish a stable baseline by dipping the sensors into wells with assay buffer.
  • Association: Move the sensors to wells containing different concentrations of the test compound to measure the association phase.
  • Dissociation: Transfer the sensors back to the baseline buffer wells to measure the dissociation phase.
  • Data Analysis: Globally fit the association and dissociation curves to a 1:1 binding model to obtain k_a_, k_d_, and K_D_.

Visualization of Workflows and Pathways

To further clarify the experimental and biological contexts, the following diagrams illustrate a typical SPR workflow and a simplified kinase signaling pathway.

SPR_Workflow cluster_prep Preparation cluster_run Kinetic Analysis cluster_analysis Data Analysis Prep Prepare Buffers & Sensor Chip Immobilize Immobilize Ligand (e.g., Kinase) Prep->Immobilize Amine Coupling Baseline Establish Baseline (Running Buffer) Immobilize->Baseline Association Inject Analyte (Test Compound) Baseline->Association Dissociation Inject Running Buffer Association->Dissociation Regeneration Inject Regeneration Solution Dissociation->Regeneration Regeneration->Baseline Next Cycle FitData Fit Sensorgrams to Binding Model Kinetics Determine ka, kd, KD FitData->Kinetics Kinase_Signaling Inhibitor 1H-Pyrrolo[3,2-c]pyridine Inhibitor Kinase Pim-1 / MPS1 Kinase Inhibitor->Kinase Binds to ATP Pocket PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse

Caption: Simplified signaling pathway illustrating the mechanism of an ATP-competitive kinase inhibitor.

Conclusion

The 1H-Pyrrolo[3,2-c]pyridine scaffold represents a valuable starting point for the development of novel therapeutics. While direct kinetic data for 1H-Pyrrolo[3,2-c]pyridine-4-methanamine is yet to be determined, the information presented in this guide provides a solid foundation for its investigation. By understanding the potential biological targets and employing the detailed experimental protocols outlined, researchers can effectively characterize the binding kinetics of this and other novel compounds, paving the way for the next generation of targeted therapies.

References

  • BenchChem. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Retrieved from BenchChem website. [14]2. Liu, Z. P. (2019). In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol, 9(2), e3142. [15]3. Gator Bio. (n.d.). Small Molecule Analysis via Biolayer Interferometry. Retrieved from Gator Bio website. [22]4. JoVE. (2017). Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. Journal of Visualized Experiments, (127), e56037. [25]5. Creative Biostructure. (n.d.). MagHelix™ Bio-layer Interferometry (BLI). Retrieved from Creative Biostructure website. [23]6. Harvard University. (n.d.). Biolayer Interferometry (BLI). Center for Macromolecular Interactions. [24]7. PubMed. (2018). Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. [26]8. PubMed. (1998). Identification of residues in transmembrane regions III and VI that contribute to the ligand binding site of the serotonin 5-HT6 receptor. [18]9. ACS Publications. (2002). Kinetics and mechanism of colchicine binding to tubulin: evidence for ligand-induced conformational changes. Biochemistry. [27]10. PubMed. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. [9]11. ACS Publications. (2022). Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. Journal of Medicinal Chemistry. [5]12. PMC. (2014). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. [10]13. Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [13]14. Frontiers. (2020). In silico Investigations of the Mode of Action of Novel Colchicine Derivatives Targeting β-Tubulin Isotypes: A Search for a Selective and Specific β-III Tubulin Ligand. [11]15. PMC. (2005). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. [1]16. PMC. (2022). Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. [4]17. PMC. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [16]18. Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [28]19. Frontiers. (2021). Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE. [29]20. Thieme. (2022). Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. [3]21. Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [30]22. Journal of Medicinal Chemistry. (2022). Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. [8]23. ACS Publications. (2022). Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. [31]24. PNAS. (2023). Structural insights into constitutive activity of 5-HT6 receptor. [19]25. ACS Publications. (2017). A Systematic Analysis of the Binding Affinity between the Pim-1 Kinase and Its Inhibitors Based on the MM/3D-RISM/KH Method. [2]26. MDPI. (2023). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. [20]27. ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. [17]28. BioTechniques. (2001). Rapid Colchicine Competition-Binding Scintillation Proximity Assay Using Biotin-Labeled Tubulin. [12]29. ResearchGate. (2024). Design and discovery of monopolar spindle kinase 1 (MPS1/TTK) inhibitors by computational approaches. [32]30. PMC. (2025). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. [33]31. University of Texas at Austin. (2022). Guide to Running an SPR Experiment. [21]32. ACS Publications. (2019). Discovery of Novel Pim-1 Kinase Inhibitors with a Flexible-Receptor Docking Protocol. [7]33. PubMed. (2012). A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide. [6]34. Bio-Rad. (n.d.). SPR Assay Development and Experimental Optimization. [34]35. MDPI. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis.

Sources

Safety & Regulatory Compliance

Safety

1h-Pyrrolo[3,2-c]pyridine-4-methanamine proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1H-Pyrrolo[3,2-c]pyridine-4-methanamine As drug development professionals and synthetic chemists, handling highly reactive building blocks is a routine but critical aspect o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 1H-Pyrrolo[3,2-c]pyridine-4-methanamine

As drug development professionals and synthetic chemists, handling highly reactive building blocks is a routine but critical aspect of our workflows. 1H-Pyrrolo[3,2-c]pyridine-4-methanamine (CAS: 1159830-48-4)[1] is a specialized azaindole derivative featuring a highly nucleophilic primary methanamine group. While invaluable for synthesizing kinase inhibitors and other bioactive molecules, its chemical structure demands rigorous, mechanistically sound disposal protocols to prevent laboratory accidents and ensure environmental compliance.

This guide provides authoritative, step-by-step operational procedures for the safe handling and disposal of this compound, grounded in its specific chemical reactivity.

Chemical Profile & Mechanistic Hazard Assessment

To safely manage chemical waste, we must first understand the causality behind its hazards. 1H-Pyrrolo[3,2-c]pyridine-4-methanamine presents two primary reactive domains:

  • The Primary Amine (-CH₂NH₂): This functional group is a strong Lewis base and an aggressive nucleophile.

  • The Pyrrolopyridine Core: An electron-rich aromatic system that can intercalate with biological targets, making the compound a systemic toxicant and severe mucosal irritant.

The Causality of Waste Incompatibilities:

  • Exothermic Neutralization: Mixing this free base with concentrated acidic waste (e.g., Trifluoroacetic acid or HCl effluents) will cause a rapid, highly exothermic protonation event. In a sealed waste carboy, this heat can cause solvent boiling and catastrophic container rupture[2].

  • Menschutkin Alkylation Risk: If this amine is mistakenly disposed of in a "Halogenated Waste" container containing dichloromethane (DCM) or chloroform, the primary amine will undergo a slow nucleophilic substitution (Menschutkin reaction) with the solvent. This forms quaternary ammonium chloride salts, generating both heat and pressure over time—a leading cause of unexpected waste jug explosions in research labs.

Quantitative Data & Regulatory Guidelines

Because specific regulatory thresholds for this exact derivative are often grouped under general pyridine/aliphatic amine classes, we apply the stringent guidelines established for its structural analogs[3][4].

Property / MetricValue / GuidelineRegulatory BodyOperational Implication
Molecular Weight 147.18 g/mol [1]N/ADetermines molarity and neutralization capacity in solution waste.
OSHA PEL (TWA) 5 ppm (Pyridine analog)[4]OSHAMandates all handling and disposal must occur inside a certified chemical fume hood.
EPA Reportable Quantity 1,000 lbs (Pyridine analog)[3]EPA (RCRA)Threshold for environmental spill reporting; highly toxic to aquatic life.
Physical State Solid (Powder) / Basic AqueousN/ADust generation must be avoided during spill cleanup[5].

Step-by-Step Disposal Workflows

The following protocols are designed as self-validating systems. Never use evaporation inside a fume hood as a method of disposal[6]. All waste must be actively managed.

Phase 1: Waste Segregation
  • Step 1.1: Determine the physical state of the waste (solid powder, contaminated PPE, or liquid solvent stream)[5].

  • Step 1.2 (Crucial): Isolate the waste from incompatible chemicals. Ensure that 1H-Pyrrolo[3,2-c]pyridine-4-methanamine is strictly segregated from halogenated solvents, heavy metals, and oxidizing acids (e.g., nitric acid)[5][7].

Phase 2: Containerization
  • Step 2.1: Select a compatible container. Use 4-liter glass jars or High-Density Polyethylene (HDPE) 20-liter carboys[7]. Do not use metal containers, as basic amines can corrode copper, brass, and aluminum.

  • Step 2.2: Transfer the waste into the container.

  • Step 2.3 (Self-Validation Check): Before sealing the cap, visually inspect the liquid for bubbling, phase separation, or fuming. Gently touch the outside of the container with a gloved hand to check for unexpected heat generation. If heat is detected, leave the cap loosely vented inside the fume hood until the reaction subsides.

  • Step 2.4: Ensure the container is tightly closed at all times except when actively adding or removing waste[6][7].

Phase 3: Labeling and Storage
  • Step 3.1: Deface any original chemical labels on the container to prevent misidentification[6].

  • Step 3.2: Attach a standardized Hazardous Waste tag. Explicitly write out the chemical name (do not use abbreviations) and check the hazard boxes for "Toxic" and "Basic"[7].

  • Step 3.3: Date the container the moment it becomes full[6].

  • Step 3.4: Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a polyethylene tray) to catch potential leaks[7].

Phase 4: Final Decommissioning
  • Step 4.1: For empty primary reagent bottles, triple-rinse the container with a compatible organic solvent (e.g., methanol or ethyl acetate). Collect this rinsate and dispose of it as hazardous waste[6].

  • Step 4.2: Submit an electronic Chemical Waste Collection Request to your institution's Environmental Health and Safety (EHS) department for final pickup[6].

Mandatory Visualization: Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for safely routing 1H-Pyrrolo[3,2-c]pyridine-4-methanamine waste.

WasteDisposal Start 1H-Pyrrolo[3,2-c]pyridine-4-methanamine Waste Generated CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder, Contaminated PPE) CheckState->Solid Solid Liquid Liquid Waste (Solutions, Rinsates) CheckState->Liquid Liquid SolidContainer Place in double-lined hazardous waste bags or HDPE solid waste container Solid->SolidContainer CheckMix Is it mixed with incompatible chemicals? (Acids, Halogens, Oxidizers) Liquid->CheckMix Label Attach Hazardous Waste Label Specify 'Toxic, Basic Amine' SolidContainer->Label Segregate Segregate Immediately! Use separate dedicated organic base container CheckMix->Segregate Yes StandardLiquid Collect in Glass or HDPE Organic Base Waste Jug CheckMix->StandardLiquid No Segregate->Label StandardLiquid->Label Store Store in Secondary Containment (Satellite Accumulation Area) Label->Store Dispose Submit EHS Waste Collection Request Store->Dispose

Workflow for segregation, containerization, and disposal of amine-containing laboratory waste.

Emergency Spill Response

If a spill occurs, safety must be the first consideration before undertaking any cleanup procedures[8].

  • Evacuate & Ventilate: Ensure the fume hood sash is lowered to maximize airflow. If the spill is outside the hood, evacuate the immediate area.

  • Containment: For liquid spills, surround the liquid with an inert, non-combustible absorbent such as dry sand or vermiculite. Do not use sawdust or paper towels , as the highly basic amine can react with organic materials[5].

  • Collection: Use a non-sparking tool to scoop the absorbed mixture into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the affected surface with a mild, dilute acidic solution (e.g., 5% citric acid) to neutralize residual amine, followed by a thorough water rinse. Collect all cleanup materials as hazardous waste.

Sources

Handling

Personal protective equipment for handling 1h-Pyrrolo[3,2-c]pyridine-4-methanamine

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory compliance exercise, but as a foundational pillar of reproducible and reliable science. Handling complex heterocyclic amines like...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory compliance exercise, but as a foundational pillar of reproducible and reliable science. Handling complex heterocyclic amines like 1h-Pyrrolo[3,2-c]pyridine-4-methanamine requires a deep understanding of the molecule’s physicochemical behavior.

This guide is designed to provide drug development professionals and researchers with a self-validating, highly technical operational framework for handling this specific compound, ensuring both personnel safety and experimental integrity.

The Causality of Hazard: Structural Risk Assessment

To design an effective safety protocol, we must first deconstruct the molecule to understand why specific Personal Protective Equipment (PPE) is required. 1h-Pyrrolo[3,2-c]pyridine-4-methanamine consists of two primary hazard domains:

  • The Methanamine Moiety: Primary amines are strong nucleophiles and potent Brønsted bases. Upon contact with physiological moisture (e.g., eyes, mucous membranes, sweat), they undergo rapid exothermic protonation. This leads to localized alkaline burns and the saponification of lipid bilayers, posing a critical risk for severe eye damage and respiratory tract irritation[1].

  • The Azaindole (Pyrrolo-pyridine) Core: Heterocyclic planar systems like 5-azaindole derivatives are biologically active. They can intercalate or interact with off-target biological receptors and are documented skin and eye irritants[2]. Furthermore, as a dry powder, the compound is highly prone to electrostatic buildup, which can cause spontaneous aerosolization upon opening the container[3].

Protective Architecture: Quantitative PPE Matrix

Standard laboratory safety glasses and thin latex gloves are profoundly inadequate for this class of compounds. Based on the permeation kinetics of primary amines and the organic solvents typically used to dissolve them (e.g., THF, DCM), the following quantitative PPE matrix must be strictly adhered to[4].

PPE CategoryRecommended SpecificationQuantitative Metric / StandardCausality & Justification
Eye/Face Tightly fitting safety goggles & Face shieldEN 166 / NIOSH ApprovedAmines cause rapid saponification of corneal lipids. Safety glasses lack the orbital seal required to stop alkaline dust/vapor[1].
Hand (Splash) Heavy-duty Nitrile GlovesThickness: 0.11 mmProvides immediate tactile feedback and short-term splash protection against dry powder[4].
Hand (Solvent) Butyl Rubber or Laminate (SilverShield)Breakthrough time: > 240 minsRequired when the amine is dissolved in aggressive organic solvents (e.g., THF) that rapidly permeate standard nitrile[4].
Respiratory N95/P100 Particulate RespiratorFiltration efficiency: 99.97%Prevents inhalation of aerosolized azaindole dust during weighing or transfer operations[1].
Environmental Certified Chemical Fume HoodFace Velocity: 80–120 fpmCaptures amine vapors without creating turbulent eddies that could blow powder out of the sash[4].

Operational Lifecycle: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step is successful.

HandlingWorkflow Start 1. Pre-Operation Check (Fume Hood & PPE) Weighing 2. Weighing & Transfer (Enclosed Balance) Start->Weighing Solvent 3. Solubilization (Avoid Strong Oxidizers) Weighing->Solvent Reaction 4. Reaction Setup (Inert Atmosphere) Solvent->Reaction Cleanup 5. Decontamination & Waste Segregation Reaction->Cleanup

Standard operational workflow for 1h-Pyrrolo[3,2-c]pyridine-4-methanamine handling.

Phase 1: Environmental Validation
  • Fume Hood Certification: Verify the fume hood monitor reads between 80 and 120 feet per minute (fpm). Validation: Tape a small piece of tissue to the sash; it should pull gently inward without violent fluttering.

  • Static Mitigation: Ground and bond all receiving equipment to prevent the buildup of electrostatic charge, which can ignite flammable vapors or aerosolize fine powders[5].

Phase 2: Weighing and Solubilization
  • Anti-Static Treatment: Use an anti-static zero-stat gun on the weighing spatula and weigh boat. Causality: Eliminating static prevents the highly active azaindole powder from repelling off the spatula and contaminating the workspace.

  • Mass Transfer: Weigh the required mass of 1h-Pyrrolo[3,2-c]pyridine-4-methanamine. Keep the source container tightly closed immediately after use to prevent atmospheric moisture from degrading the primary amine into a carbonate salt via CO2​ absorption[3].

  • Solvent Addition: Slowly add the reaction solvent (e.g., anhydrous THF) under an inert atmosphere (Nitrogen or Argon). Causality: Rapid addition of solvent to a primary amine can cause a localized heat of solvation, potentially leading to solvent bumping and exposure[5].

Phase 3: Decontamination
  • Tool Quenching: Rinse all spatulas and glassware with a dilute, weak acid (e.g., 5% citric acid or 1M HCl) inside the hood before standard washing. Causality: This protonates the residual amine, converting it into a water-soluble, non-volatile, and significantly less hazardous ammonium salt[4]. Validation: Swab the washed tool with pH paper; it should read neutral (~pH 7).

Emergency Response & Spill Management

In the event of a spill, standard sweeping can exacerbate the hazard by generating toxic dust clouds.

SpillResponse Spill Spill Detected (Solid or Solution) Assess Assess Volume (Evacuate if Large) Spill->Assess PPE Don Emergency PPE (Respirator & Butyl Gloves) Assess->PPE Neutralize Contain & Absorb (Inert Absorbent) PPE->Neutralize Collect Collect in Sealed HDPE Container Neutralize->Collect Dispose EHS Disposal & Incident Reporting Collect->Dispose

Emergency spill response and decontamination pathway for amine derivatives.

Spill Protocol:

  • Assess & Evacuate: If the spill exceeds 50g or involves highly volatile solvents, evacuate the immediate area and allow the fume hood to clear the ambient air.

  • Don Emergency PPE: Upgrade to a full-face respirator with ABEK filters (specifically rated for basic amines) and thick butyl rubber gloves[4].

  • Containment: Do NOT use water, as it will spread the basic compound. Cover solid spills with an inert absorbent (like dry sand) or a specialized acidic spill kit neutralizer to mitigate the basicity[3].

  • Collection: Use non-sparking tools to sweep the neutralized matrix into a sealable High-Density Polyethylene (HDPE) container[5].

End-of-Life: Disposal Plan

Improper disposal of nitrogenous heterocyclic amines can lead to dangerous cross-reactions in waste streams.

  • Segregation: Never mix 1h-Pyrrolo[3,2-c]pyridine-4-methanamine waste with strong oxidizing agents, acid chlorides, or acid anhydrides, as this will trigger a violent exothermic reaction[4].

  • Containment: Collect all waste in a sealable, airtight, chemically compatible HDPE container. Glass is acceptable but poses a shatter risk if pressure builds up from unintended gas evolution.

  • Labeling: Clearly label the container as "Hazardous Waste - Basic Organic Amine / Azaindole Derivative" and process it through your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.